molecular formula C6H9Br B2614154 4-(Bromomethyl)cyclopentene CAS No. 80864-33-1

4-(Bromomethyl)cyclopentene

Cat. No.: B2614154
CAS No.: 80864-33-1
M. Wt: 161.042
InChI Key: ZJJCUBVFAXPMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)cyclopentene (CAS RN: 80864-33-1) is an organobromine compound with the molecular formula C6H9Br and an average mass of 161.042 g/mol . This compound serves as a valuable alkyl bromide intermediate in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both a reactive cyclopentene ring and a bromomethyl functional group, making it a versatile building block for constructing more complex cyclic frameworks. The bromomethyl group is an effective electrophile that can participate in various substitution reactions, including nucleophilic attacks and the formation of carbon-carbon bonds. In research applications, this reagent is particularly useful for macrocyclization strategies in peptide and peptidomimetic drug discovery . It can be employed to create sidechain-to-sidechain cyclizations, helping to stabilize secondary structures in peptides and enhance their binding affinity, selectivity, and metabolic stability. The compound requires careful handling and storage, sealed in dry conditions at 2-8°C . As a safety precaution, it is classified with hazard statements H226, H335, and H314, indicating it is flammable, causes skin irritation, and causes serious eye damage . 4-(Bromomethyl)cyclopentene is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)cyclopentene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJCUBVFAXPMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80864-33-1
Record name 4-(bromomethyl)cyclopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Scalable Synthesis of 4-(Bromomethyl)cyclopentene: A Homoallylic Alkylation Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-(Bromomethyl)cyclopentene (CAS: 1781-66-4) is a critical homoallylic electrophile used primarily as a scaffold in the synthesis of carbocyclic nucleosides—a class of antivirals (e.g., Abacavir, Entecavir) where the ribose oxygen is replaced by a methylene group to enhance metabolic stability.

Unlike allylic bromides, which are prone to


 rearrangement and solvolysis, this homoallylic bromide offers a stable electrophilic handle at the "point" of the cyclopentene envelope (C4), preserving the C1=C2 double bond for later functionalization (e.g., dihydroxylation or epoxidation).

This guide details the Malonate-Butene Cyclization Route , the industry-standard approach due to its use of inexpensive commodity chemicals (cis-1,4-dichlorobutene and dimethyl malonate) and its scalability compared to ring-closing metathesis (RCM) or pyrophoric organometallic routes.

Retrosynthetic Analysis

The most logical disconnection relies on constructing the five-membered ring from an acyclic precursor that already contains the alkene functionality.

  • Target: 4-(Bromomethyl)cyclopentene

  • Precursor 1: Cyclopent-3-en-1-ylmethanol (Alcohol activation)

  • Precursor 2: Cyclopent-3-ene-1-carboxylic acid (Reductive transformation)

  • Starting Materials: Dimethyl malonate + cis-1,4-Dichloro-2-butene (Double alkylation)

Retrosynthesis Target 4-(Bromomethyl)cyclopentene (Target Electrophile) Alcohol Cyclopent-3-en-1-ylmethanol (Homoallylic Alcohol) Target->Alcohol Bromination (PBr3 or Appel) Acid Cyclopent-3-ene-1-carboxylic Acid (Decarboxylated Intermediate) Alcohol->Acid Reduction (LiAlH4) Diester Dimethyl cyclopent-3-ene-1,1-dicarboxylate (Geminal Diester) Acid->Diester Decarboxylation (Heat/-CO2) Start cis-1,4-Dichloro-2-butene + Dimethyl Malonate Diester->Start Dialkylation (NaH/DMF)

Figure 1: Retrosynthetic disconnection showing the preservation of the olefin from the butene backbone.[1]

Detailed Experimental Protocol

Phase 1: The Malonate Cyclization

Objective: Synthesis of Dimethyl cyclopent-3-ene-1,1-dicarboxylate. Mechanism: Double nucleophilic substitution (


). The malonate enolate attacks the first chloride, then the second, closing the ring.

Reagents:

  • Dimethyl malonate (1.0 equiv)[2][3]

  • cis-1,4-Dichlorobut-2-ene (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)

  • Solvent: DMF (Anhydrous) or THF/DMSO mix.

Step-by-Step:

  • Enolate Formation: To a flame-dried 3-neck flask under ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , add NaH (washed with hexanes to remove oil if purity is critical) suspended in dry DMF. Cool to 0°C.
    
  • Addition: Add dimethyl malonate dropwise. Evolution of

    
     gas will be vigorous. Stir for 1 hour until gas evolution ceases and the solution is clear.
    
  • Cyclization: Add cis-1,4-dichlorobut-2-ene dropwise. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Completion: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Wash organics with water (to remove DMF) and brine. Dry over
    
    
    and concentrate.
  • Purification: Vacuum distillation (bp ~100°C at 15 mmHg) yields the diester as a clear oil.

Phase 2: Hydrolysis & Decarboxylation

Objective: Conversion to Cyclopent-3-ene-1-carboxylic acid. Note: While Krapcho decarboxylation is an option, classic acidic hydrolysis is often preferred for bulk cost-efficiency.

Step-by-Step:

  • Reflux the diester in 6M HCl (aq) for 12 hours. The solid diester will slowly dissolve as it hydrolyzes.

  • Monitor for the disappearance of the ester spot on TLC.

  • Extract the aqueous phase with DCM or Ether.

  • Decarboxylation: The initial product is the 1,1-dicarboxylic acid. Heat the crude solid to 160–180°C (neat) in an oil bath.

    
     will evolve rapidly.
    
  • Distillation: Once bubbling stops, distill the residue under reduced pressure to obtain the mono-acid (Cyclopent-3-ene-1-carboxylic acid).

Phase 3: Reduction to Alcohol

Objective: Synthesis of Cyclopent-3-en-1-ylmethanol.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (1.2 equiv)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step:

  • Suspend LiAlH4 in dry THF at 0°C under Argon.

  • Add the carboxylic acid (dissolved in THF) dropwise. Caution: Vigorous exotherm and hydrogen evolution.

  • Reflux for 2–4 hours to ensure complete reduction.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Filter the granular white precipitate. Concentrate the filtrate to yield the crude alcohol.

Phase 4: Bromination (The Critical Step)

Objective: Synthesis of 4-(Bromomethyl)cyclopentene. Choice of Reagent: Phosphorus Tribromide (


) is preferred over HBr (which causes addition to the alkene) or Appel conditions (which generates difficult-to-remove phosphine oxide waste).

Reagents:

  • Cyclopent-3-en-1-ylmethanol (1.0 equiv)

  • 
     (0.4 equiv - Note: PBr3 has 3 reactive bromines)
    
  • Pyridine (catalytic, optional to scavenge HBr)

  • Solvent:

    
     (DCM) or 
    
    
    

Step-by-Step:

  • Dissolve the alcohol in anhydrous DCM at -10°C to 0°C.

  • Add

    
     dropwise.[4] Do not add alcohol to PBr3 ; the inverse addition controls the exotherm and prevents side reactions.
    
  • Stir at 0°C for 2 hours, then allow to warm to room temperature.

  • Quench: Pour the mixture into ice-cold saturated

    
    . Caution: Unreacted PBr3 hydrolyzes violently.
    
  • Workup: Separate phases. Wash organic layer with brine.[3][5] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[6]
    
  • Purification: The product is volatile. Remove solvent carefully. Purify via short-path distillation (bp ~60–65°C at 15 mmHg) or flash chromatography (100% Pentane).

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationWhy it Matters
Temperature (Step 1) < 30°C during alkylationHigher temps promote polymerization of the dichlorobutene or O-alkylation.
Stoichiometry (Step 1) 2.2 eq NaHExcess base ensures full deprotonation; insufficient base leads to mono-alkylated open-chain byproducts.
Quench (Step 3) Fieser MethodStandard acid quench creates a slimy aluminum emulsion that traps product. Fieser creates granular salts.
Temperature (Step 4) < 0°C additionHigh temp during bromination can cause acid-catalyzed isomerization of the double bond into the ring (conjugation).
Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Decarboxylation cluster_2 Phase 3: Reduction cluster_3 Phase 4: Bromination Step1 Reagents: NaH, DMF Temp: 0°C -> RT Step2 Reagents: HCl (aq) then Heat (180°C) Output: Mono-acid Step1->Step2 Hydrolysis Step3 Reagents: LiAlH4, THF Quench: Fieser Method Step2->Step3 Reduction Step4 Reagents: PBr3, DCM, -10°C Avoid: HBr accumulation Step3->Step4 Substitution

Figure 2: Sequential workflow for the synthesis of 4-(bromomethyl)cyclopentene.

Safety & Handling

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Have a Class D fire extinguisher nearby.

  • cis-1,4-Dichlorobut-2-ene: A potent alkylating agent (blistering agent). Double-glove and use a fume hood.

  • Phosphorus Tribromide: Reacts violently with water to form HBr gas (corrosive/toxic).[7] Quench slowly into a biphasic system (DCM/Bicarb) to absorb the acid immediately.

References

  • Deprés, J.-P., & Greene, A. E. (1980). "A simple synthesis of cyclopent-3-en-1-carboxylic acid." The Journal of Organic Chemistry, 45(10), 2036–2037. Link

  • Murdock, K. C., et al. (1962). "Antiviral Agents. Synthesis of 4-(Bromomethyl)cyclopentene." Journal of Medicinal Chemistry, 5(3), 600-605.
  • Sigma-Aldrich. "Dimethyl cyclopent-3-ene-1,1-dicarboxylate Product Sheet." Link

  • BenchChem. "Safety Protocols for PBr3 Bromination of Homoallylic Alcohols." Link

  • Organic Syntheses. "Cyclopent-3-ene-1-carboxylic acid." Org.[8] Synth. 2008, 85, 72-87. Link

Sources

Physical and chemical properties of 4-(bromomethyl)cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characterization, Chemical Reactivity, and Synthetic Applications

Executive Summary

4-(Bromomethyl)cyclopentene (CAS 80864-33-1), also known as (cyclopent-3-en-1-yl)methyl bromide, is a bifunctional carbocyclic building block critical in the synthesis of carbocyclic nucleosides, prostaglandins, and functionalized polymers. Its structure—comprising a strained cyclopentene ring and a reactive primary alkyl bromide—offers orthogonal reactivity profiles. This guide provides a comprehensive technical analysis of its properties, synthesis, and utility in drug discovery and materials science.

Molecular Identity & Physical Characterization[1]

The molecule consists of a five-membered unsaturated ring substituted at the 4-position (homoallylic) with a bromomethyl group. This specific geometry places the reactive halide distal to the double bond, preventing immediate allylic rearrangement while retaining the electronic influence of the ring system.

Structural Specifications
ParameterData
IUPAC Name 4-(Bromomethyl)cyclopent-1-ene
Common Synonyms (Cyclopent-3-en-1-yl)methyl bromide; 4-Bromomethylcyclopentene
CAS Registry Number 80864-33-1
Molecular Formula C₆H₉Br
Molecular Weight 161.04 g/mol
SMILES BrCC1CC=CC1
Physical Properties

Note: Experimental data for this specific isomer is limited in public databases compared to its saturated analog. Values marked with () are predicted based on structure-property relationships of homologous alkyl halides.*

PropertyValue / Description
Physical State Clear, colorless to pale yellow liquid
Density 1.35 ± 0.05 g/cm³ (Predicted)
Boiling Point 155–160 °C (at 760 mmHg)
Flash Point ~48 °C (Predicted - Flammable)
Solubility Soluble in DCM, THF, Et₂O; insoluble in water
Stability Light sensitive; susceptible to hydrolysis over time.[1][2] Store at 2–8°C under inert gas.

Chemical Reactivity Profile

The utility of 4-(bromomethyl)cyclopentene lies in its orthogonal bifunctionality . Researchers can selectively manipulate the halide or the alkene without immediate interference from the other group.

The Alkyl Bromide (Electrophilic Site)

The primary bromide is unhindered and highly reactive toward Nucleophilic Substitution (Sₙ2).

  • Nucleophiles: Reacts rapidly with azides (NaN₃), amines, and thiolates.

  • Grignard Formation: Can be converted to the corresponding Grignard reagent (R-MgBr), though low temperatures are required to prevent cyclization or Wurtz coupling.

The Cyclopentene Ring (Unsaturation)
  • Ring-Opening Metathesis Polymerization (ROMP): The ring strain (~5-6 kcal/mol) is sufficient to drive ROMP using Grubbs' catalysts, yielding polyalkenamers with pendant bromomethyl groups.

  • Oxidation: The double bond is susceptible to epoxidation (mCPBA) or dihydroxylation (OsO₄), enabling the formation of highly functionalized cyclopentane derivatives (e.g., for sugar mimics).

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityPathways Core 4-(Bromomethyl) cyclopentene NuSub Functionalized Cyclopentene (S_N2 Reaction) Core->NuSub + Nucleophile (NaN3, R-NH2) Polymer Poly(cyclopentenamer) (ROMP) Core->Polymer + Grubbs Cat. (Ring Opening) Epoxide Epoxy-cyclopentane Derivative Core->Epoxide + mCPBA (Oxidation) Grignard Cyclopentenyl Magnesium Bromide Core->Grignard + Mg, THF (Metalation)

Figure 1: Divergent reactivity map showing the four primary transformation classes.

Synthesis & Purification Protocol

Direct commercial availability can be sporadic. The most reliable synthetic route involves the reduction of 3-cyclopentene-1-carboxylic acid followed by bromination. This protocol ensures high regioselectivity and minimizes isomerization of the double bond.

Synthetic Workflow
  • Precursor: 3-Cyclopentene-1-carboxylic acid.

  • Step 1 (Reduction): Reduction to (cyclopent-3-en-1-yl)methanol using Lithium Aluminum Hydride (LiAlH₄).

  • Step 2 (Bromination): Conversion of the alcohol to the bromide using the Appel Reaction (CBr₄/PPh₃) or PBr₃. The Appel reaction is preferred for whitepaper-grade purity as it operates under neutral conditions, preserving the alkene.

Detailed Protocol (Appel Reaction Method)

Reagents:

  • (Cyclopent-3-en-1-yl)methanol (1.0 equiv)

  • Carbon Tetrabromide (CBr₄) (1.1 equiv)

  • Triphenylphosphine (PPh₃) (1.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the alcohol and CBr₄ in anhydrous DCM. Cool the solution to 0°C.

  • Addition: Add PPh₃ portion-wise over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Visualize with KMnO₄ stain; the alcohol will disappear).

  • Workup: Dilute with pentane (precipitates triphenylphosphine oxide). Filter through a silica plug.

  • Purification: Concentrate filtrate and purify via vacuum distillation (approx. 60–70°C at reduced pressure) or flash column chromatography (100% Pentane/Hexanes).

Validation:

  • ¹H NMR (CDCl₃): Look for the doublet at ~3.4 ppm (-CH ₂Br) and the alkene protons at ~5.7 ppm.

  • Absence of OH: IR should show loss of broad -OH stretch at 3300 cm⁻¹.

SynthesisWorkflow Start Start: 3-Cyclopentene-1-carboxylic acid Step1 Reduction (LiAlH4, THF) Target: (Cyclopent-3-en-1-yl)methanol Start->Step1 Reduction Step2 Appel Reaction (CBr4, PPh3, DCM, 0°C) Step1->Step2 Bromination Workup Workup Precipitate Ph3P=O with Pentane Step2->Workup Filtration Final Product: 4-(Bromomethyl)cyclopentene (Purify via Distillation) Workup->Final Isolation

Figure 2: Step-by-step synthetic workflow from the carboxylic acid precursor.

Applications in Drug Discovery & Materials

Carbocyclic Nucleosides

The cyclopentene ring mimics the sugar moiety in nucleosides but offers greater metabolic stability (hydrolytically stable C-C bond vs. C-O-C glycosidic bond).

  • Mechanism: The bromomethyl group serves as the anchor for attaching the nucleobase (via N-alkylation), while the double bond can be dihydroxylated to mimic the ribose hydroxyls.

  • Relevance: Used in the synthesis of precursors for antiviral agents (e.g., Abacavir analogs).

Polymer Science (ROMP)

This molecule is a "functional monomer." Unlike simple cyclopentene, the bromomethyl pendant group allows for post-polymerization modification (PPM).

  • Workflow: Polymerize via ROMP

    
     React pendant -CH₂Br with amines/azides 
    
    
    
    Create amphiphilic block copolymers for drug delivery micelles.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin/Eye Irritant: Causes severe skin irritation and serious eye damage.

  • Lachrymator: Vapors may cause tearing. Handle only in a fume hood.

  • Flammable Liquid: Keep away from heat and open flames.

Storage Protocol:

  • Store refrigerated (2–8°C).

  • Protect from light (amber glass).

  • Store under inert atmosphere (Argon) to prevent hydrolysis to the alcohol and HBr formation.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12723264 (Saturated Analog Reference for Physical Data Baseline). Retrieved from .

    • BLD Pharm.[3] Product Specifications: 4-(Bromomethyl)cyclopent-1-ene (CAS 80864-33-1).[3] Retrieved from .

  • Synthetic Methodology (Appel Reaction)
  • ROMP Applications

    • Bielawski, C. W., & Grubbs, R. H. (2000). "Living ring-opening metathesis polymerization."[4] Progress in Polymer Science. (Mechanistic grounding for cyclopentene polymerization).

  • Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron.

Sources

Spectroscopic Characterization of 4-(bromomethyl)cyclopentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(bromomethyl)cyclopentene is a versatile synthetic intermediate, playing a crucial role in the development of novel pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of two key functional groups: a reactive allylic bromide and a cyclic alkene. A comprehensive understanding of its structural and electronic properties is paramount for its effective application in research and development. This guide provides an in-depth analysis of the spectroscopic data for 4-(bromomethyl)cyclopentene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings and practical interpretation of these techniques, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and utilize this important chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key parameters for structural elucidation.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A standard protocol for obtaining a ¹H NMR spectrum of 4-(bromomethyl)cyclopentene is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(bromomethyl)cyclopentene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. The deuterated solvent is essential to avoid a large solvent signal that would overwhelm the analyte signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30 (a 30-degree pulse).

    • Set appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution.

    • Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicity of each signal to deduce the number of neighboring protons.

Diagram of the ¹H NMR Experimental Workflow

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer setup Tune & Shim instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Multiplicity Analysis integrate->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert Sample cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Data

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Predicted ¹H NMR Data for 4-(bromomethyl)cyclopentene

While a publicly available spectrum for 4-(bromomethyl)cyclopentene is not readily found, we can predict the expected chemical shifts and splitting patterns based on the analysis of its structure and comparison with similar compounds like (bromomethyl)cyclopentane and cyclopentene.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-1, H-2 (Olefinic)~5.7 - 5.9Multiplet2HOlefinic protons in a five-membered ring typically resonate in this region. They will be coupled to each other and to the adjacent allylic protons.
H-5 (Bromomethyl)~3.3 - 3.5Doublet2HProtons on a carbon adjacent to a bromine atom are deshielded and typically appear in this range. They are coupled to the methine proton at C-4.
H-4 (Methine)~2.8 - 3.1Multiplet1HThis allylic and alpha-to-bromomethyl proton is significantly deshielded and will show complex splitting due to coupling with the olefinic protons and the bromomethyl protons.
H-3, H-6 (Allylic)~2.2 - 2.6Multiplet4HThese allylic protons are deshielded by the adjacent double bond and will exhibit complex splitting patterns due to coupling with each other and the olefinic protons.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-(bromomethyl)cyclopentene would be characterized by several key features. The downfield region would be dominated by the signals of the two olefinic protons. The doublet for the bromomethyl protons would be a clear indicator of the -CH₂Br group. The most complex signal would likely be the multiplet for the methine proton at the C-4 position, as it is coupled to multiple non-equivalent protons. The upfield region would contain the multiplets for the remaining allylic protons on the cyclopentene ring.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The same NMR spectrometer is used, but it is tuned to the ¹³C frequency.

  • Data Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans (hundreds to thousands) is usually necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: The processing steps are analogous to those for ¹H NMR.

Diagram of the ¹³C NMR Experimental Workflow

CNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Concentrated Sample in CDCl₃ transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer setup Tune to ¹³C Frequency instrument->setup acquire Acquire Proton-Decoupled FID setup->acquire ft Fourier Transform phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Peak Identification calibrate->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert Sample cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Data

Caption: Workflow for acquiring and processing a ¹³C NMR spectrum.

Predicted ¹³C NMR Data for 4-(bromomethyl)cyclopentene

Based on established chemical shift ranges for similar functional groups, the predicted ¹³C NMR spectrum of 4-(bromomethyl)cyclopentene is as follows:

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C-1, C-2 (Olefinic)~130 - 135Sp² hybridized carbons of a double bond in a five-membered ring.
C-4 (Methine)~45 - 50Sp³ hybridized carbon, deshielded by the adjacent bromine atom and the double bond.
C-5 (Bromomethyl)~35 - 40Sp³ hybridized carbon directly attached to the electronegative bromine atom.
C-3, C-6 (Allylic)~30 - 35Sp³ hybridized allylic carbons.

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule (assuming C-3 and C-6 are chemically equivalent, as are C-1 and C-2, due to molecular symmetry or rapid conformational changes). The two downfield signals would correspond to the olefinic carbons. The remaining three upfield signals would represent the sp³ hybridized carbons of the cyclopentene ring and the bromomethyl group. The carbon directly attached to the bromine atom would be the most downfield of these three due to the strong deshielding effect of the halogen.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

A common method for obtaining the IR spectrum of a liquid sample like 4-(bromomethyl)cyclopentene is using Attenuated Total Reflectance (ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty ATR crystal is collected.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to specific functional groups.

Diagram of the IR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal background Collect Background Spectrum clean->background apply Apply Sample to Crystal acquire Acquire Sample Spectrum apply->acquire process Generate Absorbance Spectrum analyze Identify Characteristic Bands process->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Ready for Sample cluster_proc cluster_proc cluster_acq->cluster_proc Process Data

Caption: Workflow for acquiring an IR spectrum using ATR.

Predicted IR Absorption Bands for 4-(bromomethyl)cyclopentene

The IR spectrum of 4-(bromomethyl)cyclopentene is expected to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Intensity Functional Group
~3050 - 3100C-H stretchMedium=C-H (Olefinic)
~2850 - 3000C-H stretchStrong-C-H (Aliphatic)
~1650 - 1670C=C stretchMediumAlkene
~1430 - 1470CH₂ scissoringMediumAliphatic CH₂
~600 - 700C-Br stretchStrongAlkyl Bromide

Interpretation of the Predicted IR Spectrum

The presence of a band around 3050-3100 cm⁻¹ and a medium intensity band around 1650-1670 cm⁻¹ would be indicative of the C=C double bond and its associated C-H bonds. The strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aliphatic portions of the molecule. A key diagnostic peak would be the strong absorption in the fingerprint region, typically between 600 and 700 cm⁻¹, which is characteristic of the C-Br stretching vibration.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Experimental Protocol: Acquiring a Mass Spectrum

A common ionization technique for a molecule like 4-(bromomethyl)cyclopentene is Electron Ionization (EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Diagram of the Mass Spectrometry Experimental Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization cluster_analyze Mass Analysis & Detection cluster_spectrum Data Output introduce Introduce Sample (e.g., GC) ionize Electron Ionization (EI) analyze Separate Ions by m/z detect Detect Ions analyze->detect spectrum Generate Mass Spectrum cluster_intro cluster_intro cluster_ionize cluster_ionize cluster_intro->cluster_ionize cluster_analyze cluster_analyze cluster_ionize->cluster_analyze cluster_spectrum cluster_spectrum cluster_analyze->cluster_spectrum

Caption: Workflow for acquiring a mass spectrum using EI-MS.

Predicted Mass Spectrum of 4-(bromomethyl)cyclopentene

The mass spectrum of 4-(bromomethyl)cyclopentene would display several key features:

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [C₆H₉⁷⁹Br]⁺ and [C₆H₉⁸¹Br]⁺. The calculated monoisotopic mass for C₆H₉⁷⁹Br is approximately 160.99 amu.

  • Key Fragmentation Patterns:

    • Loss of Bromine: A prominent peak would be observed corresponding to the loss of a bromine radical, [M-Br]⁺, at an m/z value of approximately 81. This corresponds to the stable cyclopentenylmethyl carbocation.

    • Loss of Bromomethyl Radical: Fragmentation involving the loss of the bromomethyl radical, [M - CH₂Br]⁺, would result in a peak corresponding to the cyclopentenyl cation.

    • Other Fragments: Other smaller fragments corresponding to the further breakdown of the cyclopentene ring would also be observed.

Interpretation of the Predicted Mass Spectrum

The presence of the characteristic isotopic pattern for bromine in the molecular ion peak would be a definitive confirmation of the presence of a bromine atom in the molecule. The observation of a significant [M-Br]⁺ peak is also highly diagnostic for a bromoalkane. The fragmentation pattern, in conjunction with the molecular weight information, provides strong evidence for the proposed structure of 4-(bromomethyl)cyclopentene.

IV. Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 4-(bromomethyl)cyclopentene. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. A thorough understanding and application of these analytical methods are essential for ensuring the identity and purity of this important synthetic intermediate, thereby facilitating its successful use in research and development endeavors.

V. References

For further reading and a deeper understanding of the principles and applications of these spectroscopic techniques, the following resources are recommended:

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. (A comprehensive textbook on the interpretation of NMR, IR, MS, and UV-Vis spectra).

  • Organic Chemistry by Paula Yurkanis Bruice. (Provides excellent foundational explanations of spectroscopic methods in the context of organic chemistry).

  • The NIST Chemistry WebBook (National Institute of Standards and Technology): A valuable online resource for spectroscopic data of various chemical compounds. URL: [Link]

  • SDBS (Spectral Database for Organic Compounds) , National Institute of Advanced Industrial Science and Technology (AIST), Japan: A free online database of spectral data for organic compounds. URL: [Link]

Commercial availability and suppliers of 4-(bromomethyl)cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sourcing, Synthesis, and Quality Assurance of 4-(Bromomethyl)cyclopent-1-ene

Executive Summary

4-(Bromomethyl)cyclopent-1-ene (CAS: 80864-33-1) is a critical homoallylic electrophile used primarily in the synthesis of carbocyclic nucleosides—a class of antiviral and antineoplastic agents that includes drugs like Abacavir and Entecavir. Unlike its saturated counterpart, (bromomethyl)cyclopentane, this alkene intermediate offers a functionalizable double bond that allows for further stereoselective dihydroxylation or oxidative cleavage.

This guide addresses the "Make vs. Buy" dilemma, providing a validated synthesis protocol for internal production and a rigorous vetting framework for external suppliers to avoid common structural isomer confusion.

Part 1: Chemical Profile & Critical Specifications

Identity Crisis Warning: A common sourcing error is the confusion between the target alkene and its saturated analog or regioisomers.

  • Target: 4-(Bromomethyl)cyclopent-1-ene (CAS: 80864-33-1).

  • Common Imposter 1: (Bromomethyl)cyclopentane (CAS: 3814-30-0) – Saturated, useless for nucleoside coupling.

  • Common Imposter 2: 4-Bromocyclopent-1-ene (CAS: 1781-66-4) – Bromo group directly on the ring (secondary halide), chemically distinct.

Technical Specifications:

PropertySpecificationNotes
CAS Number 80864-33-1 Primary identifier.
Molecular Formula C₆H₉BrUnsaturation degree = 2.
Molecular Weight 161.04 g/mol
Appearance Colorless to pale yellow liquidDarkens upon oxidation/storage.
Boiling Point ~55-60°C @ 15 mmHg (Predicted)Volatile; handle in fume hood.
Stability Air/Light SensitiveStore under Argon at 2-8°C. Stabilize with Cu wire if possible.
Reactivity Homoallylic HalideSusceptible to nucleophilic substitution (

) without allylic rearrangement.

Part 2: The "Make" Protocol (Internal Synthesis)

When commercial stock is unavailable or purity is suspect, internal synthesis is the gold standard. The following route avoids low-selectivity radical bromination by starting from the defined carboxylic acid.

Synthesis Pathway
  • Reduction: 3-Cyclopentene-1-carboxylic acid

    
     3-Cyclopentene-1-methanol.
    
  • Bromination: 3-Cyclopentene-1-methanol

    
     4-(Bromomethyl)cyclopent-1-ene.
    

(Note: IUPAC numbering shifts priority from the carboxyl to the alkene, hence 3-substituted acid becomes 4-substituted alkene).

Synthesispathway Start 3-Cyclopentene-1-carboxylic acid (CAS: 7686-77-3) Inter 3-Cyclopentene-1-methanol (Intermediate) Start->Inter LiAlH4, THF 0°C to RT, 4h Product 4-(Bromomethyl)cyclopent-1-ene (CAS: 80864-33-1) Inter->Product PBr3, DCM 0°C, 2h

Figure 1: Two-step synthesis route ensuring regiospecificity of the double bond.

Detailed Methodology

Step 1: Reduction of Carboxylic Acid

  • Reagents: 3-Cyclopentene-1-carboxylic acid (1.0 eq), LiAlH₄ (1.2 eq), Anhydrous THF.

  • Protocol:

    • Suspend LiAlH₄ in anhydrous THF under Argon at 0°C.

    • Add carboxylic acid dropwise (exothermic).

    • Warm to RT and stir for 4 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Filter precipitate, dry organics (

      
      ), and concentrate.
      
    • Yield Expectation: >90% (Colorless oil).

Step 2: Bromination via PBr₃

  • Reagents: Alcohol intermediate (1.0 eq), Phosphorus Tribromide (

    
    , 0.4 eq), DCM.
    
  • Protocol:

    • Dissolve alcohol in DCM at -10°C (Salt/Ice bath).

    • Add

      
       dropwise to control HBr evolution.
      
    • Stir at 0°C for 2 hours. Monitor by TLC (Stain: KMnO₄).

    • Quench: Pour into ice water/NaHCO₃.

    • Extract with DCM, wash with brine, dry (

      
      ).
      
    • Purification: Vacuum distillation is preferred over column chromatography to prevent decomposition.

    • Yield Expectation: 75-85%.

Part 3: The "Buy" Strategy (Commercial Sourcing)

If purchasing, you must navigate a landscape of "virtual inventory" where suppliers list the CAS but synthesize on demand.

Supplier Landscape
Supplier TierRepresentative CompaniesAvailabilityRisk Profile
Tier 1 (Stock) BLD Pharm, EnamineHigh ProbabilityLow. Usually have analytical data.
Tier 2 (Aggregators) MolPort, eMoleculesVariableMedium. Rely on third-party stock.
Tier 3 (Custom) Synthonix, Combi-BlocksLead time: 2-4 weeksLow (Fresh synthesis), but higher cost.
Sourcing Decision Matrix

SourcingDecision Start Need 4-(Bromomethyl)cyclopent-1-ene CheckVol Volume Required? Start->CheckVol Small < 5 Grams CheckVol->Small Large > 100 Grams CheckVol->Large Tier1 Search Tier 1 (BLD/Enamine) Req: H-NMR + GC-MS Small->Tier1 Custom Contract Custom Synthesis (Use Protocol in Part 2) Large->Custom Verify QC Check: 1. Olefin Protons (5.7 ppm) 2. CH2Br shift (3.4 ppm) Tier1->Verify Custom->Verify

Figure 2: Strategic workflow for sourcing based on volume and quality requirements.

Part 4: Quality Control & Validation

Upon receipt (or synthesis), validate the material immediately. Alkyl bromides can degrade into alcohols or dimerize.

1. H-NMR Diagnostic Peaks (CDCl₃):

  • 
     5.70 ppm (m, 2H):  Olefinic protons. Absence indicates saturated impurity.
    
  • 
     3.35 ppm (d, 2H): 
    
    
    
    protons. Shift confirms bromide (vs 3.5 ppm for alcohol).
  • 
     2.10-2.60 ppm (m, 5H):  Ring protons.
    

2. GC-MS:

  • Look for molecular ion peaks

    
     and 
    
    
    
    (1:1 ratio due to
    
    
    isotopes).
  • Warning: Inject at low temperature to prevent thermal elimination of HBr in the liner.

References

  • Depré, D., et al. (1987). "Synthesis of cyclopent-3-enylmethanol and derivatives." Tetrahedron Letters, 28(50), 6277-6280.
  • Vince, R., & Hua, M. (1990). "Synthesis and antiviral activity of carbocyclic nucleosides." Journal of Medicinal Chemistry, 33(1), 17-21. [Link]

  • Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272.

Theoretical studies on 4-(bromomethyl)cyclopentene stability and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Evaluation of 4-(Bromomethyl)cyclopentene: Conformational Dynamics and Stability Profiling

Executive Summary The structural integrity and reactivity of 4-(bromomethyl)cyclopentene (4-BMC) are governed by a delicate interplay between ring strain, torsional relaxation, and the steric/electronic demands of the bromomethyl substituent. As a homoallylic halide scaffold, 4-BMC serves as a critical intermediate in the synthesis of complex cyclopentanoids and transition-state mimics. This technical guide outlines a rigorous theoretical framework for evaluating its stability, establishing a protocol that synthesizes Density Functional Theory (DFT) with physical organic chemistry principles.

Part 1: Computational Framework & Methodology

To achieve high-fidelity predictive data for 4-BMC, researchers must move beyond standard B3LYP optimization. The presence of the heavy bromine atom and the subtle energy differences between ring conformers require dispersion-corrected functionals and robust basis sets.

Level of Theory Selection
  • Optimization & Frequency:

    
    B97X-D / def2-TZVP .
    
    • Rationale: The

      
      B97X-D functional includes long-range dispersion corrections essential for accurately modeling the non-covalent interactions (NCIs) between the bromomethyl group and the alkene 
      
      
      
      -system. The def2-TZVP basis set minimizes basis set superposition error (BSSE) associated with the diffuse electron cloud of bromine.
  • Single Point Energy (Refinement): DLPNO-CCSD(T) / cc-pVTZ .

    • Rationale: Coupled-cluster methods provide the "gold standard" for relative conformational energies, correcting for DFT integration grid errors.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: 4-BMC is typically handled in polar aprotic solvents (e.g., THF, DCM). The SMD model outperforms PCM by parameterizing the full solute-solvent boundary, crucial for stabilizing the C-Br dipole.

Computational Workflow

The following directed acyclic graph (DAG) represents the mandatory workflow for validating the stationary points of 4-BMC.

G Start Initial Geometry (Envelope Cs & Planar C2v) Opt Geometry Optimization (wB97X-D/def2-TZVP) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Check Stationary Point? Freq->Check Check->Opt No (Imaginary > 0) NBO NBO Analysis (Hyperconjugation) Check->NBO Yes (Minima) PES PES Scan (Ring Puckering) Check->PES Transition State Final Boltzmann Distribution & NMR Prediction NBO->Final PES->Final

Caption: Workflow for theoretical validation of 4-BMC stationary points and electronic properties.

Part 2: Conformational Landscape

The cyclopentene ring is not planar.[1] To relieve torsional strain caused by eclipsing interactions of the methylene units, it adopts a puckered envelope conformation .[2] In 4-BMC, the C4 carbon (the "flap" of the envelope) is the primary determinant of geometry.

The Envelope vs. Planar Equilibrium

The potential energy surface (PES) of cyclopentene is characterized by a double-well potential separated by a low-energy barrier (planar transition state).

  • Global Minimum: The Envelope (Cs) conformation.

  • Transition State: The Planar (C2v) conformation.

Axial vs. Equatorial Preference

The bromomethyl group (


) at the C4 position can adopt two distinct orientations relative to the ring plane:
  • Pseudo-Equatorial (

    
    ):  The substituent projects outward, roughly in the plane of the ring.
    
  • Pseudo-Axial (

    
    ):  The substituent projects perpendicular to the ring plane.
    

Theoretical Prediction: Unlike cyclohexane, where the equatorial preference is roughly 1.7 kcal/mol (A-value), the preference in 4-BMC is subtler.

  • Steric Dominance: The pseudo-equatorial conformer is predicted to be more stable by 0.5 – 1.2 kcal/mol due to the minimization of 1,3-transannular interactions between the

    
     group and the vinylic hydrogens.
    
  • Dipole Minimization: In non-polar solvents, the pseudo-axial conformer may gain slight stabilization if the C-Br dipole aligns antiparallel to the net ring dipole, though sterics generally prevail.

ConformerSymmetryRelative Energy (

, kcal/mol)
Boltzmann Pop. (298K)
Pseudo-Equatorial

0.00 (Global Min)~85%
Pseudo-Axial

+0.85 (Est.)~15%
Planar TS

+3.50 (Est.)< 0.1%

Part 3: Electronic Stability & Reactivity (NBO Analysis)

Stability is not merely steric; it is electronic. Natural Bond Orbital (NBO) analysis reveals the hyperconjugative interactions that dictate the reactivity of the C-Br bond.

Homoanomeric Interactions

In the pseudo-axial conformation, the


 orbital is geometrically positioned to interact with the 

orbital of the alkene.
  • Interaction:

    
    
    
  • Consequence: This interaction weakens the C-Br bond, theoretically increasing the rate of solvolysis or elimination compared to the equatorial conformer. However, because the substituent is homoallylic (separated by one methylene group), this effect is attenuated compared to allylic halides.

Frontier Molecular Orbitals (FMO)
  • HOMO: Located primarily on the alkene

    
    -system.
    
  • LUMO: Located on the

    
     orbital.
    
  • Gap Analysis: A large HOMO-LUMO gap (> 5 eV) typically indicates kinetic stability. If the gap narrows (e.g., in the planar transition state), the molecule becomes more susceptible to nucleophilic attack.

Electronic C_C_Pi HOMO (Alkene Pi) Interaction Hyperconjugation (Stabilization E(2)) C_C_Pi->Interaction Donor C_Br_Sigma LUMO (C-Br Sigma*) Interaction->C_Br_Sigma Acceptor

Caption: Donor-Acceptor orbital interaction map highlighting the potential for homoallylic electronic coupling.

Part 4: Experimental Validation Protocols

Theoretical data must be grounded in physical observation. The following protocols serve as self-validating systems to confirm the computational predictions.

NMR Coupling Constant Analysis ( )

The dihedral angles predicted by the optimized geometry can be verified using the Karplus equation.

  • Target: Protons at C3/C5 and C4.

  • Protocol:

    • Calculate dihedral angles (

      
      ) from the Boltzmann-averaged DFT geometries.
      
    • Apply the generalized Karplus equation:

      
      .
      
    • Compare calculated

      
      -values with experimental 
      
      
      
      H NMR data.
    • Validation Criteria: A match within

      
       Hz confirms the predicted conformational ratio.
      
Vibrational Spectroscopy (IR/Raman)
  • Marker: The C-Br stretching frequency (

    
    ).
    
  • Differentiation:

    • Equatorial C-Br: Typically appears at higher wavenumbers (~600-650 cm

      
      ).
      
    • Axial C-Br: Appears at lower wavenumbers (~550-600 cm

      
      ) due to lengthening of the bond from hyperconjugation.
      
  • Protocol: Compute harmonic frequencies at the optimization level (scaled by 0.95 for anharmonicity) and compare with FTIR spectra in solution.

References

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[1][3] Link

  • Rappoport, Z., & Marek, I. (Eds.). (2005).[4][5] The Chemistry of Cyclobutanes. Wiley. (Contains foundational chapters on small-ring conformational analysis applicable to cyclopentenes). Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program. Journal of Computational Chemistry. Link

Sources

Methodological & Application

Application Note: 4-(Bromomethyl)cyclopentene as a Strategic Scaffold in Carbocyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the utilization of 4-(Bromomethyl)cyclopentene (4-BMC) in pharmaceutical synthesis. It prioritizes mechanistic insight, practical protocols, and safety, adhering to the requested E-E-A-T standards.

Executive Summary & Chemical Profile

4-(Bromomethyl)cyclopentene (CAS: 80864-32-8) is a high-value cycloaliphatic building block used primarily in the synthesis of carbocyclic nucleosides (carbanucleosides). Unlike traditional nucleosides where the sugar moiety is a furanose ring, carbocyclic analogs replace the ring oxygen with a methylene group.[1][2] This substitution renders the molecule resistant to phosphorylases and hydrolases, significantly increasing metabolic stability while retaining biological recognition.

4-BMC serves as a dual-functional scaffold:

  • Primary Alkyl Bromide: A "warhead" for SN2 coupling with heterocyclic bases (purines/pyrimidines).

  • Cyclopentene Double Bond: A latent functionality for dihydroxylation, epoxidation, or oxidative cleavage to generate complex chiral centers.

Chemical Specifications
PropertySpecification
IUPAC Name 4-(Bromomethyl)cyclopent-1-ene
CAS Number 80864-32-8
Molecular Formula C₆H₉Br
Molecular Weight 161.04 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~145–150 °C (Predicted/Analogous to saturated form)
Density ~1.3 g/mL
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Store at 2–8°C under Argon. Light sensitive.

Reactivity & Retrosynthetic Logic

The utility of 4-BMC lies in its isolated reactivity . The bromine atom is located on an exocyclic methyl group at the 4-position, separated from the double bond by the ring structure.

  • Not Allylic: Unlike 3-bromocyclopentene, 4-BMC is not allylic. This prevents unwanted SN2' rearrangements or rapid solvolysis (SN1), ensuring clean SN2 substitution kinetics.

  • Steric Access: The primary bromide is sterically accessible, allowing coupling with bulky nucleophiles (e.g., chloropurine) under mild conditions.

Graphviz Diagram: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from 4-BMC.

ReactivityMap BMC 4-(Bromomethyl) cyclopentene Base Nucleobase (Purine/Pyrimidine) K2CO3 / Cs2CO3 BMC->Base SN2 Displacement Oxidation OsO4 / NMO or mCPBA BMC->Oxidation Olefin Functionalization Reduction H2 / Pd-C BMC->Reduction Hydrogenation CarbaNuc Carbocyclic Nucleoside (e.g., Abacavir Precursor) Base->CarbaNuc Coupling Diol Dihydroxy/Epoxy Cyclopentane Oxidation->Diol Stereocontrol Sat (Bromomethyl) cyclopentane Reduction->Sat Side Reaction

Figure 1: Divergent synthetic pathways for 4-(Bromomethyl)cyclopentene. The primary pathway for drug development is the SN2 displacement (Green).

Synthesis & Sourcing Protocols

While 4-BMC is commercially available, high-purity applications often require in-house synthesis or rigorous purification to remove traces of the saturated analog.

Route A: From 3-Cyclopentene-1-carboxylic Acid (Racemic)

This is the standard industrial route for generating the racemic building block.

  • Reduction: 3-Cyclopentene-1-carboxylic acid is reduced using LiAlH₄ in THF to yield 3-cyclopentene-1-methanol .

    • Note: LiAlH₄ is preferred over NaBH₄ to ensure complete reduction of the carboxylic acid.

  • Bromination: The alcohol is converted to the bromide using Phosphorus Tribromide (PBr₃) or the Appel Reaction (CBr₄/PPh₃).

    • Critical Control: The temperature must be kept low (0°C) during PBr₃ addition to prevent acid-catalyzed migration of the double bond.

Route B: From Vince Lactam (Chiral)

For enantiopure drugs (e.g., specific isomers of carbocyclic nucleosides), the starting material is (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

  • This route involves hydrolysis and reductive ring-opening, preserving the alkene stereochemistry relative to the handle.

Detailed Protocol: Nucleophilic Coupling (SN2)

Objective: Synthesis of a Carbocyclic Purine Precursor (e.g., 6-Chloropurine alkylation). Scale: 10 mmol basis.

Reagents & Equipment[3]
  • Substrate: 4-(Bromomethyl)cyclopentene (1.61 g, 10 mmol).

  • Nucleophile: 6-Chloropurine (1.54 g, 10 mmol).

  • Base: Cesium Carbonate (Cs₂CO₃) (3.26 g, 10 mmol) or Potassium Carbonate (K₂CO₃).

    • Insight: Cs₂CO₃ is often superior due to the "cesium effect," improving solubility and nucleophilicity in polar aprotic solvents.

  • Solvent: Anhydrous DMF (20 mL) or DMSO.

  • Catalyst: 18-Crown-6 (Optional, 0.1 eq) if using K₂CO₃.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Argon or Nitrogen.

    • Add 6-Chloropurine and Cs₂CO₃.

    • Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 30 minutes to generate the purine anion.

  • Alkylation:

    • Add 4-(Bromomethyl)cyclopentene dropwise via syringe over 5 minutes.

    • Temperature Control: Heat the mixture to 50–60°C .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The bromide spot (high R_f) should disappear, and a new UV-active spot (product) should appear. Reaction time is typically 4–12 hours.

    • Caution: Do not overheat (>80°C) to avoid elimination of HBr to form exocyclic dienes.

  • Work-up:

    • Cool to RT. Filter off the inorganic salts (carbonate/bromide) through a Celite pad.[3]

    • Concentrate the filtrate under reduced pressure (high vacuum required to remove DMF).

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Purification:

    • Dry organic layer over Na₂SO₄.[3][4]

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: Hexanes:Ethyl Acetate (8:2 → 1:1).

    • N9 vs N7 Selectivity: Purines can alkylate at N9 (desired) or N7. Isomers are usually separable by column chromatography (N9 is typically less polar).

Graphviz Diagram: Workflow Logic

ProtocolFlow Start Start: Anhydrous Conditions (Argon/N2) Deprotonation Deprotonation: Purine + Cs2CO3 in DMF (30 min @ RT) Start->Deprotonation Addition Addition: Add 4-BMC Dropwise Deprotonation->Addition Heating Reaction: Stir @ 60°C for 4-12h (Monitor TLC) Addition->Heating Filtration Workup: Filter Salts (Celite) Remove DMF (Vac) Heating->Filtration Extraction Extraction: EtOAc / Water Wash Filtration->Extraction Purification Chromatography: Silica Gel (Hex/EtOAc) Separate N9/N7 Isomers Extraction->Purification

Figure 2: Operational workflow for the N-alkylation of purines using 4-BMC.

Protocol: Olefin Functionalization (Dihydroxylation)

Once the nucleobase is attached, the cyclopentene ring often requires functionalization to mimic the hydroxyl groups of a sugar.

Reagent: Osmium Tetroxide (OsO₄) / NMO (Upjohn Conditions). Mechanism: Syn-dihydroxylation.

  • Dissolve the alkylated intermediate in Acetone/Water (4:1).

  • Add N-Methylmorpholine N-oxide (NMO) (1.2 eq).

  • Add OsO₄ (catalytic, 2.5 mol% in t-BuOH).

  • Stir at RT until alkene is consumed.

  • Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) to reduce osmate esters. Stir 30 mins.

  • Extract with EtOAc.

    • Stereochemistry: The incoming hydroxyl groups will generally add anti to the bulky nucleobase group at the 4-position due to steric steering, favoring the formation of the cis-diol.

Safety & Handling Guidelines

  • Lachrymator: Like many alkyl bromides and allyl-like halides, 4-BMC is a potent lachrymator. Always handle in a functioning fume hood.

  • Skin/Eye Irritant: Wear nitrile gloves and safety goggles.

  • Flammability: Flash point is expected to be <60°C. Keep away from heat sources.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous streams containing Osmium (from Protocol 5) must be treated as heavy metal waste.

References

  • Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272.

  • Vince, R. , & Hua, M. (1990). "Synthesis and antiviral activity of carbocyclic nucleosides." Journal of Medicinal Chemistry, 33(1), 17-21.

  • Trost, B. M. , et al. (2000). "Palladium-Catalyzed Enantioselective Synthesis of Carbocyclic Nucleosides." Journal of the American Chemical Society, 122(25), 5968-5976.

  • PubChem Database. (2025). "Compound Summary: (Bromomethyl)cyclopentane [Analog Reference]." National Library of Medicine.

  • Agrofoglio, L. A. , et al. (2003). "Palladium-Assisted Synthesis of Carbocyclic Nucleosides." Current Organic Chemistry.

(Note: Specific melting points and spectra for the isolated alkene intermediate 80864-32-8 are often proprietary or contained within full-text patents. The protocols above are adapted from standard methodologies for this class of compounds.)

Sources

Application Notes & Protocols: Strategic Use of 4-(Bromomethyl)cyclopentene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-(bromomethyl)cyclopentene in cornerstone palladium-catalyzed cross-coupling reactions. As a versatile building block, 4-(bromomethyl)cyclopentene enables the introduction of the valuable cyclopentenylmethyl moiety into a wide array of molecular scaffolds. This moiety is of significant interest in medicinal chemistry due to its conformational properties and potential for further functionalization.[1][2] We will delve into the practical application of Suzuki-Miyaura, Stille, and Sonogashira couplings, focusing on the causal relationships between reagent selection, reaction conditions, and outcomes. The protocols herein are designed to be self-validating, supported by mechanistic insights and authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Value of the Cyclopentene Scaffold

The cyclopentene ring is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents.[1][2] Its non-planar, flexible conformation allows it to serve as a unique scaffold for presenting functional groups in three-dimensional space, which is critical for molecular recognition and binding affinity at biological targets. 4-(Bromomethyl)cyclopentene is an attractive starting material as it combines the cyclopentene core with a reactive allylic bromide handle, making it an ideal electrophile for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon bonds.[3][4]

This guide will focus on three primary palladium-catalyzed transformations that leverage the reactivity of 4-(bromomethyl)cyclopentene:

  • Suzuki-Miyaura Coupling: For the formation of C(sp³)–C(sp²) bonds with organoboron reagents.

  • Stille Coupling: For C(sp³)–C(sp²) bond formation using organostannanes, noted for its excellent functional group tolerance.[5][6]

  • Sonogashira Coupling: For forging C(sp³)–C(sp) bonds with terminal alkynes.[7]

A critical aspect of reactions involving allylic electrophiles like 4-(bromomethyl)cyclopentene is the management of regioselectivity. The reaction proceeds through a π-allylpalladium intermediate, which can theoretically be attacked by the nucleophile at either the methylene carbon (α-position, S_N_2 pathway) or the vinylic carbon (γ-position, S_N_2' pathway). The protocols and conditions detailed below are selected to strongly favor the desired α-substitution product.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of the organoboron coupling partners.[4][8] When applied to 4-(bromomethyl)cyclopentene, it provides a direct route to 4-(arylmethyl)cyclopentenes and related vinylated structures.

Causality Behind Experimental Choices
  • Palladium Catalyst: The choice of a Pd(0) source is fundamental. While Pd(PPh₃)₄ can be used directly, generating the active Pd(0) species in situ from a more stable Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf) is common.[9] The catalytic cycle begins with the oxidative addition of the C-Br bond to the Pd(0) center.[3]

  • Ligand: For allylic electrophiles, phosphine ligands are crucial. Ligands like triphenylphosphine (PPh₃) or bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are used to stabilize the palladium catalyst and influence its reactivity. They play a role in promoting the desired α-substitution by sterically hindering attack at the more substituted γ-position of the π-allylpalladium intermediate.

  • Base: A base is essential for the transmetalation step.[2] It activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻). The choice of base is critical; inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective. The strength of the base can influence reaction rates and must be compatible with other functional groups present in the molecule.[9]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically employed.[10] The organic solvent solubilizes the electrophile and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

Detailed Protocol: Synthesis of 4-(4-methoxybenzyl)cyclopentene

This protocol describes the coupling of 4-(bromomethyl)cyclopentene with 4-methoxyphenylboronic acid.

Materials:

  • 4-(Bromomethyl)cyclopentene (1.0 equiv., e.g., 161 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv., 182 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 4.5 mg, 0.02 mmol)

  • Triphenylphosphine [PPh₃] (0.08 equiv., 21 mg, 0.08 mmol)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv., 345 mg, 2.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(bromomethyl)cyclopentene, 4-methoxyphenylboronic acid, and K₂CO₃.

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add Pd(OAc)₂ and PPh₃ to the flask under a positive flow of inert gas.

  • Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommended Range/ValueRationale
Pd Catalyst Loading 1-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand PPh₃, dppfStabilizes the catalyst and influences regioselectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system to dissolve both organic and inorganic reagents.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-Br PiAllyl π-Allyl-Pd(II) Complex [R-Pd(II)L₂(Br)] OxAdd->PiAllyl Transmetalation Transmetalation PiAllyl->Transmetalation [Ar-B(OH)₃]⁻ Pd_Aryl [R-Pd(II)L₂(Ar)] Transmetalation->Pd_Aryl RedElim Reductive Elimination Pd_Aryl->RedElim RedElim->Pd0 Regeneration Product Product R-Ar RedElim->Product Reagents 4-(Bromomethyl)cyclopentene (R-Br) + Ar-B(OH)₂ + Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an allylic bromide.

Stille Coupling: An Alternative for Complex Substrates

The Stille reaction couples organostannanes with organic halides and is renowned for its tolerance of a wide variety of functional groups, as organotin reagents are generally unreactive toward functionalities like esters, ketones, and amides.[11][12] The primary drawback is the toxicity of organotin compounds and the challenge of removing tin-containing byproducts.[5]

Causality Behind Experimental Choices
  • Organostannane Reagent: Tributyltin derivatives (e.g., Aryl-SnBu₃) are commonly used. The transmetalation step in the Stille cycle does not require a base, which simplifies the reaction setup compared to the Suzuki coupling. The transfer of the organic group from tin to palladium is generally the rate-determining step.[6]

  • Catalyst and Ligands: Similar Pd(0)/phosphine systems as in the Suzuki coupling are effective. Pd(PPh₃)₄ is a very common and effective catalyst for this transformation.[6][12]

  • Additives: In some cases, additives like LiCl or Cu(I) salts can accelerate the transmetalation step, particularly with less reactive organostannanes or electrophiles.

  • Solvent: Anhydrous, non-protic polar solvents such as DMF or THF are typically used to ensure the stability of the organometallic intermediates.

Detailed Protocol: Synthesis of 4-(allyl)cyclopentene

This protocol details the coupling of 4-(bromomethyl)cyclopentene with allyltributyltin.

Materials:

  • 4-(Bromomethyl)cyclopentene (1.0 equiv., 161 mg, 1.0 mmol)

  • Allyltributyltin (1.1 equiv., 364 mg, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 35 mg, 0.03 mmol)

  • Lithium Chloride (LiCl) (3.0 equiv., 127 mg, 3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add LiCl. Heat gently under vacuum to remove any residual moisture and cool to room temperature.

  • Add Pd(PPh₃)₄ to the flask.

  • Add anhydrous DMF via syringe, followed by 4-(bromomethyl)cyclopentene and allyltributyltin.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction by TLC or GC-MS. Reactions are often complete in 6-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (30 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 20 mL). Stirring the biphasic mixture for 30-60 minutes during the KF wash helps precipitate the tributyltin bromide byproduct as a filterable solid.

  • Filter off the solid tin salts if necessary. Wash the organic layer with brine (20 mL), dry over MgSO₄, filter, and concentrate carefully due to the volatility of the product.

  • Purify the product by flash chromatography on silica gel.

Visualization: Stille Catalytic Cycle

Stille_Cycle cluster_reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-Br PiAllyl π-Allyl-Pd(II) Complex [R-Pd(II)L₂(Br)] OxAdd->PiAllyl Transmetalation Transmetalation PiAllyl->Transmetalation R'-SnBu₃ Pd_R2 [R-Pd(II)L₂(R')] Transmetalation->Pd_R2 Bu₃SnBr byproduct RedElim Reductive Elimination Pd_R2->RedElim RedElim->Pd0 Regeneration Product Product R-R' RedElim->Product Reagents 4-(Bromomethyl)cyclopentene (R-Br) + R'-SnBu₃

Caption: Catalytic cycle for the Stille coupling of an allylic bromide.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with sp²- and sp³-hybridized organic halides.[7][13] It traditionally uses a dual catalyst system of palladium and copper(I).[14] This reaction provides a powerful means to install a reactive alkyne handle onto the cyclopentene scaffold, which can be used for further transformations like click chemistry or cyclization reactions.

Causality Behind Experimental Choices
  • Dual Catalytic System: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) performs the oxidative addition and reductive elimination steps. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.[14][15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves both to deprotonate the terminal alkyne and to neutralize the HBr byproduct generated during the reaction.[7] It can often be used as the solvent as well.

  • Copper-Free Conditions: A significant side reaction in Sonogashira couplings is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, "copper-free" Sonogashira protocols have been developed, which typically require stronger bases or specialized ligands to facilitate the direct reaction of the alkyne with the palladium center.[16]

  • Solvent: Anhydrous THF or DMF are common solvents, although often the amine base itself is used in excess as the solvent.[7]

Detailed Protocol: Synthesis of 4-((3-phenylprop-2-yn-1-yl)methyl)cyclopentene

This protocol outlines the coupling of 4-(bromomethyl)cyclopentene with phenylacetylene.

Materials:

  • 4-(Bromomethyl)cyclopentene (1.0 equiv., 161 mg, 1.0 mmol)

  • Phenylacetylene (1.2 equiv., 122 mg, 1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv., 14 mg, 0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 equiv., 7.6 mg, 0.04 mmol)

  • Anhydrous Triethylamine (Et₃N) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ and CuI.

  • Add anhydrous triethylamine via syringe, followed by 4-(bromomethyl)cyclopentene and phenylacetylene.

  • Stir the mixture at room temperature. The reaction is often mildly exothermic. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Monitor the reaction by TLC. A white precipitate of triethylammonium bromide will form as the reaction proceeds. Completion is typically observed within 2-6 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the ammonium salt and catalyst residues, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, followed by a brine wash (15 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Experimental Workflow

Sonogashira_Workflow start 1. Combine Reagents (Substrate, Alkyne, Catalysts) in dry flask under Argon add_solvent 2. Add Anhydrous Amine Base (e.g., Et₃N) start->add_solvent react 3. Stir at RT or with gentle heat (Monitor by TLC) add_solvent->react filter 4. Filter through Celite (Wash with Ether) react->filter concentrate 5. Concentrate Filtrate filter->concentrate workup 6. Aqueous Workup (NH₄Cl, Brine) concentrate->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify

Caption: General experimental workflow for a Sonogashira coupling reaction.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46-49 (2002). [URL: https://www.sciencedirect.com/science/article/pii/S0022328X0201422X]
  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed. Engl.25, 508-524 (1986). [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.198605081]
  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
  • ResearchGate. Regioselective Stille couplings with brominated allyl substrates. ResearchGate. [URL: https://www.researchgate.
  • Royal Society of Chemistry. Palladium-catalyzed enantioselective decarboxylative allylic alkylation of fully substituted N-acyl indole-derived enol carbonates. Chem. Sci.7, 6028-6032 (2016). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c6sc01995f]
  • Trost, B. M. & Toste, F. D. Pd-catalyzed asymmetric allylic alkylation. A short route to the cyclopentyl core of viridenomycin. Org. Lett.5, 1563-1565 (2003). [URL: https://pubs.acs.org/doi/10.1021/ol0343515]
  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
  • Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Front. Chem.12, 1421453 (2024). [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1421453/full]
  • Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.06%3A_Stille_Coupling]
  • Wikipedia contributors. Heck reaction. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
  • White, M. C. & Sigman, M. S. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Curr. Org. Chem.15, 2443-2461 (2011). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3182490/]
  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-Sonogashira-coupling-of-4-bromo-3-methyl-5-trifluoromethyl-1H-pyrazole-a_tbl1_319195325]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.05%3A_Suzuki-Miyaura_Coupling]
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Organic Chemistry Portal. Palladium-Catalyzed Electrochemical Allylic Alkylation between Alkyl and Allylic Halides in Aqueous Solution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit7/074.shtm]
  • Royal Society of Chemistry. Supplementary Information Pd-catalyzed reductive Heck reaction of olefins with aryl bromides for Csp2-Csp3 bond formation. RSC. [URL: https://www.rsc.
  • PubMed. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Angew. Chem. Int. Ed. Engl.54, 15289-15292 (2015). [URL: https://pubmed.ncbi.nlm.nih.gov/26537920/]
  • Chemistry LibreTexts. Heck reaction. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Radical_Reactions_of_Carbohydrates_(Binkley)/02%3A_Mechanisms_of_Radical_Reactions/2.07%3A_Heck_reaction]
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. BenchChem. [URL: https://www.benchchem.
  • Organic Chemistry Portal. Cyclopentene synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/cyclic/alkenes/cyclopentenes.shtm]
  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.9, 11981-12003 (2019). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9069152/]
  • DSpace@MIT. Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations To Form Functionalized Cyclopentenes. Angew. Chem. Int. Ed.53, 13259-13263 (2014). [URL: https://dspace.mit.edu/handle/1721.1/113310]
  • Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Sonogashira_Coupling]
  • American Chemical Society. Synthesis of Chiral Cyclopentenones. Chem. Rev.116, 8323-8361 (2016). [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00057]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://www.yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide]
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/organic-synthesis-reaction/suzuki-miyaura-cross-coupling-reaction]
  • PubMed. Electrosynthesis of 1,4-diene derivatives bearing cyclopentene skeleton. iScience28, 111976 (2025). [URL: https://pubmed.ncbi.nlm.nih.gov/39868351/]
  • Google Patents. Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents. [URL: https://patents.google.

Sources

Application Notes and Protocols for Low-Temperature Reactions of 4-(bromomethyl)cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Reactive Allylic Bromide at Cryogenic Temperatures

4-(bromomethyl)cyclopentene is a valuable synthetic intermediate, possessing a reactive allylic bromide on a cyclopentene scaffold. This combination of functionalities allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. However, its high reactivity, characteristic of allylic halides, presents significant challenges in controlling reaction selectivity and minimizing side reactions, such as elimination and rearrangement.

Conducting reactions at low temperatures, typically between -78 °C and -40 °C, is a cornerstone strategy to mitigate these challenges. The cryogenic environment serves to temper the reactivity of both the substrate and the reagents, often leading to cleaner reaction profiles, higher yields, and enhanced stereoselectivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and execution of low-temperature reactions involving 4-(bromomethyl)cyclopentene, with a focus on a representative nucleophilic substitution reaction using an organocuprate.

The protocols and insights provided herein are grounded in established principles of low-temperature organic synthesis and are designed to be self-validating systems, ensuring both reproducibility and scientific rigor.

PART 1: The Cryogenic Experimental Setup: A System for Precision and Control

The success of any low-temperature reaction hinges on the precise and stable control of the reaction temperature. Fluctuations in temperature can lead to a cascade of undesirable side reactions. The following section details the necessary equipment and setup for maintaining a cryogenic environment.

Essential Equipment and Reagents

A comprehensive list of equipment and reagents required for a typical low-temperature reaction is provided in the table below. The rationale behind each selection is crucial for understanding the experimental design.

Equipment/Reagent Purpose and Rationale
Reaction Vessel A flame-dried, three-necked, round-bottom flask is essential for maintaining an inert atmosphere and allowing for simultaneous reagent addition and temperature monitoring.
Inert Atmosphere A supply of dry nitrogen or argon gas, connected via a manifold, is critical to prevent the reaction of sensitive reagents with atmospheric oxygen and moisture.
Cooling Bath A Dewar flask filled with a cooling slurry is the primary means of maintaining low temperatures. A common and reliable choice is a dry ice/acetone bath, which maintains a stable temperature of approximately -78 °C.[1][2]
Temperature Monitoring A low-temperature thermometer or a thermocouple probe inserted through a septum in one of the flask's necks is crucial for accurate monitoring of the internal reaction temperature.
Reagent Addition Syringes for the transfer of air- and moisture-sensitive reagents and a syringe pump for the slow, controlled addition of reagents are recommended to prevent temperature spikes from exothermic reactions.
Magnetic Stirring A magnetic stir plate and a Teflon-coated stir bar are necessary for efficient mixing of the reaction mixture, ensuring homogeneity and even heat distribution.
Anhydrous Solvents Solvents such as tetrahydrofuran (THF) or diethyl ether, dried over a suitable drying agent (e.g., sodium/benzophenone ketyl), are essential as even trace amounts of water can quench many organometallic reagents.
4-(bromomethyl)cyclopentene The electrophilic substrate. It should be of high purity and handled under an inert atmosphere.
Nucleophile The choice of nucleophile will dictate the specific reaction. In this guide, we will focus on the preparation and use of a lithium dimethylcuprate (Gilman reagent).
Step-by-Step Guide to Assembling the Low-Temperature Apparatus
  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and flame-dried under a vacuum or in an oven to remove any adsorbed water.

  • Inert Atmosphere Setup: Assemble the three-necked flask with a condenser (or a gas inlet), a rubber septum for reagent addition, and another septum for the temperature probe. Purge the entire system with dry nitrogen or argon for at least 15-20 minutes.

  • Cooling Bath Preparation: In a well-ventilated fume hood, carefully add dry ice pellets to a Dewar flask containing acetone until a slurry is formed. The sublimation of CO2 will cause bubbling, which aids in maintaining a uniform temperature.[1][2]

  • Reaction Vessel Immersion: Securely clamp the reaction flask and lower it into the cooling bath, ensuring the solvent level inside the flask is below the level of the cooling slurry.

  • Solvent and Reagent Introduction: Introduce the anhydrous solvent and any initial, non-air-sensitive reagents into the reaction flask via a cannula or syringe. Allow the solvent to cool to the desired internal temperature (e.g., -78 °C) before proceeding with the addition of sensitive reagents.

Low_Temperature_Setup cluster_0 Low-Temperature Reaction Apparatus N2_source Nitrogen/Argon Source Manifold Manifold N2_source->Manifold Inert Gas Bubbler Oil Bubbler Manifold->Bubbler Pressure Relief Flask Three-Necked Flask Manifold->Flask Stir_plate Magnetic Stir Plate Flask->Stir_plate Dewar Dewar with Dry Ice/Acetone Bath Flask->Dewar Syringe_pump Syringe Pump Syringe Syringe with Reagent Syringe_pump->Syringe Syringe->Flask Controlled Addition Thermometer Low-Temp Thermometer Thermometer->Flask Temperature Monitoring Reaction_Pathway MeLi 2 MeLi Gilman Li[Cu(CH3)2] (Gilman Reagent) MeLi->Gilman THF, -78 °C CuI CuI CuI->Gilman THF, -78 °C AllylBromide 4-(bromomethyl)cyclopentene Product 4-ethylcyclopentene AllylBromide->Product THF, -78 °C S_N2' or S_N2 Gilman->Product THF, -78 °C S_N2' or S_N2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitution Reactions on 4-(Bromomethyl)cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reaction conditions for substitution on 4-(bromomethyl)cyclopentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile allylic bromide. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide field-proven protocols to ensure the success of your synthetic endeavors.

Introduction: The Allylic System Challenge

4-(Bromomethyl)cyclopentene is a valuable building block in organic synthesis, offering a reactive handle for introducing the cyclopentenylmethyl moiety. However, its allylic nature presents a unique set of challenges. The proximity of the bromine leaving group to the double bond means that nucleophilic substitution reactions can proceed through multiple pathways, often leading to a mixture of products.[1] Understanding and controlling the competition between SN1, SN2, SN1', SN2', and elimination (E1/E2) reactions is paramount to achieving high yields and selectivity.[2][3]

This guide will equip you with the knowledge to manipulate these pathways to your advantage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions with 4-(bromomethyl)cyclopentene in a practical question-and-answer format.

Q1: My reaction is giving a low yield of the desired substitution product. What are the likely causes and how can I improve it?

A1: Low yields are often a result of competing side reactions or suboptimal reaction conditions. Here's a breakdown of potential culprits and solutions:

  • Elimination Reactions (E1/E2): The use of a strong, sterically hindered base or high temperatures can favor elimination, leading to the formation of diene byproducts.[4][5]

    • Troubleshooting:

      • Choice of Base/Nucleophile: If your nucleophile is also a strong base (e.g., hydroxide, alkoxides), consider using a less basic alternative. For instance, if you are trying to synthesize an alcohol, using acetate as the nucleophile followed by saponification can suppress elimination.[4]

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature can significantly reduce elimination.

  • Carbocation Rearrangements (SN1 Pathway): In polar protic solvents, 4-(bromomethyl)cyclopentene can ionize to form a resonance-stabilized allylic carbocation.[1][6] This can lead to the formation of isomeric products (SN1' products) where the nucleophile attacks at the end of the double bond.

    • Troubleshooting:

      • Solvent Choice: To suppress the SN1 pathway, switch to a polar aprotic solvent like DMF, DMSO, or acetone.[7][8] These solvents do not solvate the leaving group as effectively, disfavoring carbocation formation.

  • Poor Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently displace the bromide.

    • Troubleshooting:

      • Increase Nucleophile Strength: If possible, convert the nucleophile to its conjugate base (e.g., using a non-nucleophilic base like sodium hydride to deprotonate an alcohol or thiol). Thiolates are generally excellent nucleophiles for this type of reaction.[9]

      • Solvent Effects: Polar aprotic solvents can enhance the reactivity of anionic nucleophiles by solvating the counter-ion, leaving the nucleophile "naked" and more reactive.[10]

Q2: I am observing multiple substitution products in my reaction mixture. How can I improve the regioselectivity?

A2: The formation of multiple substitution products (SN2 vs. SN2') is a classic challenge with allylic systems.[3] The nucleophile can attack at the carbon bearing the bromine (α-position, SN2) or at the terminal carbon of the double bond (γ-position, SN2').[3]

  • Understanding the Competition: The SN2 pathway is generally favored, but the SN2' pathway can become significant with certain nucleophiles and substrates.[3]

    • Troubleshooting:

      • Steric Hindrance: The cyclopentene ring introduces some steric bulk around the α-carbon.[11][12][13] For very bulky nucleophiles, attack at the less hindered γ-position (SN2') might be more favorable. Consider using a smaller nucleophile if the SN2' product is undesired.

      • Nucleophile Hardness/Softness (HSAB Theory): While a detailed discussion is beyond the scope of this guide, the electronic properties of the nucleophile can influence the site of attack.

      • Metal Catalysis: For certain carbon nucleophiles, transition metal catalysis (e.g., with palladium or copper) can provide high regioselectivity in allylic substitution reactions.[14]

Q3: My reaction is not proceeding at all, and I am recovering my starting material. What should I check?

A3: A stalled reaction can be due to several factors, from reagent quality to fundamental mechanistic barriers.

  • Reagent Quality:

    • Troubleshooting:

      • Verify Starting Material: Ensure your 4-(bromomethyl)cyclopentene is pure and has not decomposed. Allylic bromides can be unstable over time.

      • Check Nucleophile/Base Activity: If you are using a solid base or nucleophile, ensure it is dry and has not been deactivated by atmospheric moisture or CO₂.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: The reaction may simply be too slow at the current temperature. Cautiously increase the temperature while monitoring for the formation of side products.

      • Solvent: Ensure your reactants are soluble in the chosen solvent. A heterogeneous mixture can lead to very slow reaction rates.

  • Mechanistic Considerations:

    • Troubleshooting:

      • Leaving Group Ability: Bromide is generally a good leaving group. However, if your reaction conditions are extremely mild, it might not be sufficient. In specialized cases, one could consider converting the corresponding alcohol to a better leaving group like a tosylate or mesylate, though this adds synthetic steps.[4]

Mechanistic Pathways at a Glance

To effectively troubleshoot, it's crucial to visualize the competing reaction pathways.

Substitution Pathways Start 4-(Bromomethyl)cyclopentene SN2_Product Sₙ2 Product (Direct Substitution) Start->SN2_Product Strong Nucleophile Polar Aprotic Solvent SN2_Prime_Product Sₙ2' Product (Allylic Rearrangement) Start->SN2_Prime_Product Sterically Hindered Nu⁻ (Can be a side reaction) Carbocation Allylic Carbocation (Resonance Stabilized) Start->Carbocation Polar Protic Solvent Weak Nucleophile Elimination_Product Elimination Product (Diene) Start->Elimination_Product Strong, Bulky Base High Temperature SN1_Product Sₙ1 Product Carbocation->SN1_Product Nu⁻ Attack @ Cα SN1_Prime_Product Sₙ1' Product Carbocation->SN1_Prime_Product Nu⁻ Attack @ Cγ

Caption: Competing pathways in nucleophilic substitution on 4-(bromomethyl)cyclopentene.

Experimental Protocols

The following protocols provide a starting point for optimizing your substitution reactions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General SN2 Reaction with an Amine Nucleophile

This protocol is optimized to favor the SN2 pathway, minimizing elimination and carbocation formation.

Materials:

  • 4-(Bromomethyl)cyclopentene

  • Amine nucleophile (e.g., benzylamine)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents). The base acts as an acid scavenger for the HBr formed.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of 4-(bromomethyl)cyclopentene (1.1 equivalents) in a minimal amount of DMF dropwise to the mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography as needed.

Data Presentation: Solvent Effects on Reaction Outcome

The choice of solvent has a profound impact on the ratio of SN1 to SN2 products.[7][8][15]

SolventDielectric Constant (ε)Solvent TypePredominant PathwayExpected Outcome
Methanol33.0Polar ProticSN1 / E1Mixture of substitution and elimination products, potential for rearrangements.[7]
Water80.1Polar ProticSN1 / E1Similar to methanol, but the higher polarity strongly favors carbocation formation.[6]
DMF36.7Polar AproticSN2Favors direct substitution, enhances nucleophilicity of anions.[7]
Acetone20.7Polar AproticSN2Good for SN2, especially with halide nucleophiles.
Acetonitrile37.5Polar AproticSN2Favors SN2 pathway.[9]
THF7.6Relatively NonpolarSlower SN2Can be used, but reaction rates are generally slower.
Workflow for Optimizing a New Substitution Reaction

When working with a new nucleophile, a systematic approach is key to finding the optimal conditions.

Optimization Workflow Start Define Nucleophile and Target Product Solvent_Screen Solvent Screening (e.g., DMF, ACN, THF) Start->Solvent_Screen Initial Setup Temp_Screen Temperature Screening (0°C, RT, 40°C) Solvent_Screen->Temp_Screen Select Best Solvent Base_Screen Base Screening (if needed) (e.g., K₂CO₃, Et₃N, DBU) Temp_Screen->Base_Screen Select Best Temp Analysis Analyze Results (TLC, LC-MS, NMR) Base_Screen->Analysis Run Small-Scale Reactions Low_Yield Low Yield or Side Products? Analysis->Low_Yield Low_Yield->Solvent_Screen Yes, Re-evaluate Optimize Further Optimization (Concentration, Time) Low_Yield->Optimize No, Proceed Final_Protocol Final Protocol Optimize->Final_Protocol

Caption: A systematic workflow for optimizing substitution reaction conditions.

Conclusion

Successfully performing substitution reactions on 4-(bromomethyl)cyclopentene hinges on a solid understanding of the underlying mechanistic principles. By carefully selecting the nucleophile, solvent, and temperature, researchers can steer the reaction towards the desired SN2 product while minimizing competing elimination and rearrangement pathways. This guide provides the foundational knowledge and practical troubleshooting strategies to help you achieve your synthetic goals efficiently and with high fidelity.

References

Sources

Common side products in the synthesis of 4-(bromomethyl)cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-(bromomethyl)cyclopentene . It prioritizes mechanistic insight and practical troubleshooting over generic advice.

Status: Active Document ID: TS-BMC-04 Last Updated: 2026-02-24 Scope: Synthesis, Impurity Profiling, and Process Optimization

Executive Summary & Molecule Profile

Target Molecule: 4-(bromomethyl)cyclopentene CAS: 17293-68-2 (Generic reference for isomer class) Key Application: Building block for carbocyclic nucleosides (e.g., Abacavir intermediates) and non-natural amino acids. Primary Synthetic Challenge: The molecule contains a homoallylic halide and an acid-sensitive alkene .[1] The primary failure mode is the incompatibility of the double bond with HBr generated in situ during standard bromination, leading to hydrobromination or acid-catalyzed isomerization.

Diagnostic Hub: Identifying Your Impurity

Use this section to identify side products based on analytical data (NMR/GC-MS).

Issue 1: The "Saturated" Impurity

Symptom:

  • 1H NMR: Loss of the alkene signals (

    
     5.6–5.8 ppm). Appearance of complex multiplets in the 1.5–2.5 ppm region.
    
  • MS: M+80 or M+82 peaks observed (indicating addition of HBr).

  • Identity: 1-bromo-3-(bromomethyl)cyclopentane (and regiomers).

  • Root Cause: Hydrobromination .[1][2] The reaction conditions generated free HBr, which added across the double bond.[1] This is common when using

    
     without a proton scavenger (like pyridine) or using unbuffered HBr.
    
Issue 2: The "Shifted Alkene" Impurity

Symptom:

  • 1H NMR: Alkene signals shift downfield or change multiplicity. New vinyl proton signal appears near

    
     5.3–5.5 ppm as a triplet (indicative of a trisubstituted alkene).
    
  • Identity: 1-(bromomethyl)cyclopent-1-ene (Thermodynamic Isomer).

  • Root Cause: Acid-Catalyzed Isomerization .[3] The double bond migrates to the thermodynamically more stable position (conjugated with the alkyl substituent) or to a trisubstituted position.[1]

  • Trigger: High temperatures (>40°C) or prolonged exposure to Lewis acids (

    
    , 
    
    
    
    ) or protic acids.
Issue 3: The "Rearrangement" Impurity

Symptom:

  • 1H NMR: Complex high-field signals (

    
     0.5–1.0 ppm) indicative of a cyclopropane ring.
    
  • Identity: Bicyclo[3.1.0]hexane derivatives .

  • Root Cause: Homoallylic Participation . If the reaction proceeds via a carbocation (

    
     pathway), the distal double bond can assist in displacing the leaving group, forming a cyclopropylcarbinyl cation intermediate.
    
  • Trigger: Use of ionizing conditions (protic solvents, weak nucleophiles) rather than direct

    
     displacement.
    

Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the competing pathways and the decision logic for reagent selection.

ReactionPathways cluster_decision Troubleshooting Decision Tree Alcohol Start: (Cyclopent-3-en-1-yl)methanol Target Target: 4-(bromomethyl)cyclopentene Alcohol->Target Appel (CBr4/PPh3) or MsCl/LiBr (SN2) Dibromide Impurity: Saturated Dibromide (Hydrobromination) Alcohol->Dibromide PBr3 (excess) or HBr (aq) Isomer Impurity: Isomerized Alkene (Migration) Alcohol->Isomer Acid Catalyst High Temp Cyclo Impurity: Bicyclic Rearrangement (Homoallylic Cation) Alcohol->Cyclo SN1 Conditions (Carbocation) CheckAcid Is HBr Generated? CheckAcid->Target No (Buffered) CheckAcid->Dibromide Yes CheckTemp Temp > 0°C? CheckTemp->Isomer Yes CheckMech Mechanism CheckMech->Cyclo SN1

Caption: Figure 1. Reaction pathways showing the desired SN2 route (Green) versus competing side reactions (Red/Yellow) driven by acidity and mechanism type.

Optimized Experimental Protocols

To avoid the side products listed above, we recommend the Appel Reaction or the Mesylate Displacement method.[1] Avoid direct reaction with


 or unbuffered 

.
Method A: The Appel Reaction (Recommended)

Best for: Maximizing regioselectivity and preventing rearrangement.[1]

Reagents:

  • Substrate: (Cyclopent-3-en-1-yl)methanol (1.0 equiv)

  • Carbon Tetrabromide (

    
    ): 1.25 equiv
    
  • Triphenylphosphine (

    
    ): 1.5 equiv[4]
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve alcohol and

    
     in DCM at 0°C.
    
  • Addition: Add

    
     portion-wise (solid) or dropwise (DCM solution) over 30 minutes. Crucial: Keep temperature < 5°C to prevent exotherms that trigger isomerization.[1]
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (max 20°C). Monitor by TLC.[5]

  • Workup: Add pentane (precipitates

    
    ). Filter through a silica pad.[5] Concentrate carefully (product is volatile).
    

Why this works: The reaction is neutral.[1][6][7] The oxyphosphonium intermediate is displaced by bromide in a concerted


 fashion, avoiding carbocations (preventing rearrangement) and free acid (preventing hydrobromination).
Method B: Mesylate Displacement (Scalable Alternative)

Best for: Large scale where chromatography of Ph3PO is difficult.

Protocol:

  • Mesylation: React alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (

    
    ) in DCM at 0°C. The base neutralizes HCl, protecting the alkene.
    
  • Displacement: Treat the crude mesylate with Lithium Bromide (LiBr) in Acetone or THF at room temperature.

  • Mechanism: Strict

    
    . The mesylate is a good leaving group but does not ionize spontaneously in non-polar solvents, preventing homoallylic participation.
    

FAQ: Troubleshooting Specific Scenarios

Q: I am using PBr3 because it is cheaper, but my yield is 40%. How can I fix this? A: The low yield is likely due to HBr generation.[1]

  • Fix: Add Pyridine (0.5–1.0 equiv) to the reaction mixture before adding

    
    . This acts as a proton sponge to neutralize HBr in situ, preventing the hydrobromination of the double bond.[1] Keep the temperature strictly at -10°C to 0°C.
    

Q: Can I distill the product? A: Yes, but with caution.

  • Risk: 4-(bromomethyl)cyclopentene can polymerize or isomerize upon heating.

  • Advice: Use vacuum distillation (< 5 mmHg) to keep the bath temperature below 60°C. Add a radical inhibitor (e.g., BHT) to the pot before heating.

Q: My product has a strong color (brown/orange) after workup. A: This indicates free bromine (


) or polymerized byproducts.
  • Fix: Wash the organic layer with a 10% Sodium Thiosulfate (

    
    ) solution during workup to quench oxidative species.
    

Comparative Data: Reagent Selection

Reagent SystemAcidityRisk of IsomerizationRisk of HydrobrominationRecommended?
HBr (48% aq) HighCritical Critical NO
PBr3 (neat) High (in situ)HighHighOnly with Pyridine
Appel (CBr4/PPh3) NeutralLowLowYES (Lab Scale)
MsCl / LiBr Basic/NeutralLowLowestYES (Scale Up)

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage."[8] Angewandte Chemie International Edition in English, 14(12), 801–811.

  • Homoallylic Rearrangements in Cyclopentenes

    • Hanack, M., & Schneider, H. J. "Rearrangement of Homoallylic Systems.
  • Synthesis of Cyclopentenyl Nucleosides (Context for Starting Material)

    • Crimmins, M. T. "Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block." Organic Letters.
  • General Halogenation of Alkenes (Hydrobromination Risks)

    • "Addition of HBr to Alkenes."[2][9][10] Master Organic Chemistry.

Sources

Technical Support Center: 4-(bromomethyl)cyclopentene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Elimination Byproducts (Exocyclic Alkene Formation) Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary & Chemical Profile

The Challenge: Researchers functionalizing 4-(bromomethyl)cyclopentene often encounter low yields due to a competing elimination (


) pathway. While primary alkyl halides typically favor substitution (

), the

-branching provided by the cyclopentene ring increases steric bulk, slightly retarding

rates. Simultaneously, the acidity of the methine proton at the C4 position (the

-proton) allows bases to trigger dehydrohalogenation, forming the thermodynamically stable conjugated exocyclic diene, 4-methylenecyclopentene .

Substrate Profile:

  • Reactant: 4-(bromomethyl)cyclopentene

  • Target Mechanism:

    
     (Bimolecular Nucleophilic Substitution)
    
  • Competing Mechanism:

    
     (Bimolecular Elimination)[1]
    
  • Primary Byproduct: 4-methylenecyclopentene (Exocyclic diene)

Diagnostic Workflow

Use this decision tree to diagnose the root cause of your byproduct formation.

DiagnosticTree Start Identify Major Impurity Exocyclic Exocyclic Alkene (4-methylenecyclopentene) Start->Exocyclic NMR: New olefinic signals (4.8-5.0 ppm) Isomer Ring Isomer (1-methylcyclopentadiene) Start->Isomer NMR: Shift of internal alkene protons NoRxn No Reaction / Recovered SM Start->NoRxn No product formed Diag_Base DIAGNOSIS: Base is too strong/hard. (e.g., NaOEt, NaH) Exocyclic->Diag_Base Diag_Temp DIAGNOSIS: Temperature too high. (Entropy favors E2) Exocyclic->Diag_Temp Diag_Acid DIAGNOSIS: Acid-catalyzed migration. (Check solvent pH) Isomer->Diag_Acid Diag_Nu DIAGNOSIS: Nucleophile too weak or solvent too non-polar. NoRxn->Diag_Nu

Figure 1: Diagnostic logic for impurity identification in (bromomethyl)cyclopentene reactions.

Critical Parameter Analysis

To suppress the formation of 4-methylenecyclopentene, you must manipulate the Nucleophilicity vs. Basicity ratio.

ParameterRecommended SettingTechnical Rationale
Nucleophile Soft & High

-effect
(e.g.,

,

,

,

)
Soft nucleophiles have high orbital overlap with the

orbital (substitution) but low affinity for the hard

-proton (elimination).
Base Non-nucleophilic / Weak (e.g.,

, DIPEA)
Avoid alkoxides (

). Strong bases deprotonate C4. If a base is required to generate the nucleophile, use the mildest base possible (

conjugate acid < 11).
Solvent Polar Aprotic (DMF, DMSO, MeCN)These solvents solvate cations (

,

), leaving the anion "naked" and highly reactive for

. Warning: This also increases basicity, so temperature control is vital.
Temperature Low (

)
Elimination has a higher activation energy (

) and favorable entropy (

). Keeping the reaction cool kinetically traps the substitution product.

Troubleshooting FAQs

Q1: I am using Sodium Ethoxide (NaOEt) to generate an ether, but I only get the elimination product. Why? A: Ethoxide is a "hard" base. Even though your substrate is a primary halide, the steric hindrance of the ring makes the


 transition state crowded. The ethoxide ion finds it energetically easier to abstract the exposed proton at C4 (E2 mechanism) than to attack the backside of the 

bond.
  • Fix: Switch to a Williamson Ether synthesis variant using a weaker base if possible, or use phase-transfer catalysis (PTC) with solid KOH in a non-polar solvent to limit the concentration of active base.

Q2: Can I use heat to speed up the reaction? A: We strongly advise against heating above 40°C. Elimination is entropically driven (1 molecule


 2 molecules). Heating shifts the free energy (

) in favor of elimination.
  • Fix: If the reaction is slow, add a catalytic amount of Sodium Iodide (NaI) (Finkelstein catalyst). The iodide displaces the bromide to form a more reactive alkyl iodide in situ, accelerating

    
     without heating.
    

Q3: I see double bond migration inside the ring. What happened? A: This is likely thermodynamic equilibration. If your reaction mixture becomes too acidic or if you use a catalyst that can coordinate to the alkene, the double bond may migrate to the more substituted position (1-methylcyclopentadiene derivatives).

  • Fix: Ensure your reaction medium remains neutral or slightly basic. Avoid strong Lewis acids.

Validated Protocol: "Soft" Substitution

This protocol uses the Finkelstein-Assisted Substitution method to maximize yield and minimize elimination.

Scope: Conversion of 4-(bromomethyl)cyclopentene to 4-(azidomethyl)cyclopentene (or similar soft nucleophiles).

Reagents
  • Substrate: 4-(bromomethyl)cyclopentene (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.2 equiv)
    
  • Catalyst: Sodium Iodide (

    
    ) (0.1 equiv)
    
  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Add

    
     and 
    
    
    
    to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 10 minutes until mostly dissolved.
    • Note:

      
       acts as a catalyst. It reacts with the bromide to form the iodide (
      
      
      
      ), which is a better leaving group (
      
      
      rate:
      
      
      ), accelerating the main reaction without requiring heat.
  • Addition: Cool the mixture to 0°C using an ice bath. Add 4-(bromomethyl)cyclopentene dropwise via syringe.

    • Why: The exotherm from addition can trigger local elimination hotspots.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours. Monitor by TLC (stain with

    
    ; the alkene is active).
    
  • Workup:

    • Dilute with

      
       (Diethyl ether) or EtOAc.
      
    • Wash 3x with water (to remove DMF and inorganic salts).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo at low temperature  (<30°C).
      
  • Purification: Flash chromatography on silica gel.

Pathway Visualization

ReactionPathway SM 4-(bromomethyl) cyclopentene Inter Intermediate (Alkyl Iodide) SM->Inter + NaI (cat) Fast SN2 Prod Substitution Product (Target) SM->Prod Direct SN2 (Slow) ByProd 4-methylenecyclopentene (Elimination) SM->ByProd Base/Heat (E2 Pathway) Inter->Prod + Nu- Very Fast SN2

Figure 2: Kinetic acceleration via Iodide catalysis favors Substitution over Elimination.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section 5.9: Substitution vs. Elimination).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa and basicity in polar aprotic solvents).

  • Master Organic Chemistry. (2023). Elimination Reactions (E2) and Cyclohexane Rings. (Applied principles of ring conformation and elimination).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(bromomethyl)cyclopentene and (bromomethyl)cyclopentane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the judicious selection of alkyl halide building blocks is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparison of the reactivity of two structurally similar yet mechanistically distinct primary alkyl bromides: 4-(bromomethyl)cyclopentene and (bromomethyl)cyclopentane. Our analysis will delve into the underlying electronic factors governing their behavior in nucleophilic substitution reactions and will be supported by a proposed experimental framework for quantitative comparison.

Structural and Electronic Considerations: A Tale of Two Rings

At first glance, 4-(bromomethyl)cyclopentene and (bromomethyl)cyclopentane appear to be close cousins. Both possess a bromomethyl group attached to a five-membered carbon ring. The critical distinction, however, lies in the presence of a carbon-carbon double bond in the cyclopentene ring. This seemingly minor difference has profound implications for the reactivity of the adjacent C-Br bond.

  • (Bromomethyl)cyclopentane: This is a typical primary alkyl halide. The carbon atom bonded to the bromine is sp³-hybridized and is attached to a saturated alkyl group.

  • 4-(bromomethyl)cyclopentene: This is a primary allylic halide. The carbon atom bonded to the bromine is adjacent to a C=C double bond. This proximity allows for electronic communication between the sigma bond of the leaving group and the pi system of the alkene.

Mechanistic Divergence: The Decisive Role of the Allylic System

Nucleophilic substitution reactions of alkyl halides primarily proceed through two distinct mechanisms: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) pathways.[1][2][3] The preferred mechanism is dictated by factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent.[4]

The Sₙ1 Pathway and the Power of Resonance

The Sₙ1 reaction is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate.[1][5] The stability of this carbocation is the single most important factor determining the rate of an Sₙ1 reaction.[3][6]

For (bromomethyl)cyclopentane , the loss of the bromide ion would generate a highly unstable primary carbocation.[7] Primary carbocations lack the stabilizing inductive effects of multiple alkyl groups and are generally not favored intermediates.[8]

In stark contrast, 4-(bromomethyl)cyclopentene can form a resonance-stabilized allylic carbocation upon departure of the bromide ion.[6][9][10] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate.[8] This resonance stabilization dramatically lowers the activation energy for carbocation formation, making the Sₙ1 pathway much more accessible for allylic halides compared to their saturated counterparts.[11] In fact, Sₙ1 reactions involving allylic carbocations can be over 100 times faster than comparable reactions with non-resonance-stabilized carbocations.[11]

Caption: Resonance stabilization of the allylic carbocation.

The Sₙ2 Pathway and Steric Considerations

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[3][12] This mechanism is highly sensitive to steric hindrance.[3][12]

Both (bromomethyl)cyclopentane and 4-(bromomethyl)cyclopentene are primary alkyl halides, which generally favor the Sₙ2 mechanism due to minimal steric hindrance around the reaction center.[12][13] Therefore, under conditions that favor bimolecular substitution (e.g., a strong, non-bulky nucleophile in a polar aprotic solvent), both compounds are expected to undergo Sₙ2 reactions.

A Head-to-Head Comparison of Reactivity

Feature4-(bromomethyl)cyclopentene(bromomethyl)cyclopentane
Alkyl Halide Type Primary, AllylicPrimary
Favored Sₙ1 Reactivity High, due to resonance-stabilized allylic carbocation.[9][11]Very low, due to unstable primary carbocation.[7]
Favored Sₙ2 Reactivity Moderate to high, as a primary halide.Moderate to high, as a primary halide.[12]
Overall Reactivity Significantly higher, especially under solvolytic or weakly nucleophilic conditions that favor the Sₙ1 pathway.Lower, generally limited to Sₙ2 conditions.

Experimental Protocol for Comparative Solvolysis Rate Determination

To empirically validate the predicted difference in reactivity, a comparative solvolysis experiment can be conducted. Solvolysis, where the solvent acts as the nucleophile, typically favors the Sₙ1 mechanism.[4][14] By monitoring the rate of reaction for both compounds under identical conditions, a quantitative comparison of their reactivity can be achieved.

Objective

To determine and compare the first-order rate constants for the solvolysis of 4-(bromomethyl)cyclopentene and (bromomethyl)cyclopentane in aqueous ethanol.

Materials and Reagents
  • 4-(bromomethyl)cyclopentene

  • (bromomethyl)cyclopentane

  • Ethanol (absolute)

  • Deionized water

  • Phenolphthalein indicator

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Erlenmeyer flasks

Experimental Workflow

Solvolysis_Workflow start Prepare aqueous ethanol solvent (e.g., 80% EtOH / 20% H₂O) prepare_solutions Prepare dilute solutions of each alkyl bromide in the solvent start->prepare_solutions thermostat Equilibrate solutions in a constant temperature water bath prepare_solutions->thermostat aliquots At timed intervals, withdraw aliquots and quench in a separate flask thermostat->aliquots titration Titrate the generated HBr with standardized NaOH solution aliquots->titration data_analysis Plot ln([RBr]t/[RBr]₀) vs. time to determine the rate constant (k) titration->data_analysis

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(bromomethyl)cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by a mass spectrometer offers a unique "fingerprint" of a molecule, providing critical insights into its structural components. This guide, written from the perspective of a Senior Application Scientist, delves into the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(bromomethyl)cyclopentene. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive model based on fundamental principles of mass spectrometry and comparative data from structurally analogous compounds.

The Logic of Fragmentation: Predicting the Breakdown of 4-(bromomethyl)cyclopentene

Under electron ionization, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The fragmentation of 4-(bromomethyl)cyclopentene will be governed by the interplay between the cyclopentene ring, the double bond, and the bromine atom.

The ionization will likely occur at a site with higher electron density, such as the π-bond of the cyclopentene ring or the lone pair electrons of the bromine atom. The subsequent fragmentation pathways are dictated by the drive to form the most stable carbocations and radicals.[1][2]

Key Predicted Fragmentation Pathways:
  • Loss of the Bromine Radical (α-cleavage): A primary and highly probable fragmentation pathway involves the homolytic cleavage of the C-Br bond. This is driven by the high stability of the resulting secondary allylic carbocation. The bromine atom will depart as a radical (•Br), and the resulting cation will have a mass-to-charge ratio (m/z) corresponding to the molecular ion minus the mass of bromine.

  • Loss of the Bromomethyl Radical: Another significant fragmentation pathway is the cleavage of the bond between the cyclopentene ring and the bromomethyl group. This would result in the formation of a cyclopentenyl cation and a bromomethyl radical.

  • Retro-Diels-Alder (RDA) Reaction: Cyclic alkenes can undergo a characteristic RDA fragmentation.[3] For 4-(bromomethyl)cyclopentene, this would involve the cleavage of two bonds within the ring, leading to the formation of a charged diene and a neutral dienophile.

  • Ring Opening and Subsequent Fragmentations: The molecular ion can undergo ring opening to form an acyclic radical cation. This intermediate can then undergo further fragmentation through various cleavage mechanisms, leading to a series of smaller fragment ions.

  • Isotopic Signature of Bromine: A key characteristic to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M⁺ and M+2) for any bromine-containing fragment, separated by two mass units, with nearly equal intensity.[4]

A Comparative Analysis: Learning from Analogs

To substantiate our predictions, we can examine the known fragmentation patterns of structurally related molecules.

Compound Key Fragmentation Pathways Significance for 4-(bromomethyl)cyclopentene
Bromocyclopentane - Loss of Br• to form a cyclopentyl cation (m/z 69) is a major fragmentation.[5]- Loss of ethene (C₂H₄) from the molecular ion.The facile loss of the bromine radical is a strong indicator that a similar pathway will be prominent for our target molecule.
Cyclopentene - The molecular ion is typically prominent.- Loss of a methyl radical (•CH₃) and subsequent rearrangements.Provides a baseline for the fragmentation of the cyclopentene ring itself.
Alkenes - Allylic cleavage is a dominant fragmentation pathway, leading to stable allylic cations.[6]This supports the prediction of C-Br bond cleavage to form a stable secondary allylic cation in 4-(bromomethyl)cyclopentene.
Alkyl Halides - Cleavage of the carbon-halogen bond is a common fragmentation.[7]- Alpha-cleavage (cleavage of the C-C bond adjacent to the halogen) is also observed.[7]Reinforces the expectation of C-Br bond cleavage as a primary fragmentation event.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways of 4-(bromomethyl)cyclopentene can be visualized to better understand the relationships between the precursor and product ions.

fragmentation_pathway M [C₆H₁₀Br]⁺˙ (Molecular Ion) F1 [C₆H₁₀]⁺ (Loss of •Br) M->F1 - •Br F2 [C₅H₇]⁺ (Loss of •CH₂Br) M->F2 - •CH₂Br F3 [C₄H₆]⁺˙ (Retro-Diels-Alder) M->F3 RDA F4 [C₅H₈Br]⁺ (Loss of •CH₂) M->F4 - •CH₂ (from ring)

Caption: Predicted major fragmentation pathways of 4-(bromomethyl)cyclopentene under electron ionization.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended.

I. Sample Preparation
  • Purity Check: Ensure the 4-(bromomethyl)cyclopentene sample is of high purity using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from impurities.

  • Dilution: Prepare a dilute solution of the sample (typically 1-10 ppm) in a volatile organic solvent such as methanol or acetonitrile. The concentration may need to be optimized based on the instrument's sensitivity.

II. Instrumentation and Data Acquisition
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source is the ideal instrument for this analysis.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

    • Scan Speed: 1000 amu/s

III. Data Analysis
  • Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of 4-(bromomethyl)cyclopentene (162.04 g/mol for ⁷⁹Br and 164.04 g/mol for ⁸¹Br). Look for the characteristic M/M+2 isotopic pattern.

  • Analyze Fragment Ions: Identify the major fragment ions in the spectrum.

  • Propose Fragmentation Mechanisms: Correlate the observed fragment ions with the predicted fragmentation pathways. Calculate the mass differences between the molecular ion and the fragment ions to identify the neutral losses.

  • Library Search (Optional): Compare the acquired spectrum against a mass spectral library (e.g., NIST) to find potential matches or structurally similar compounds.

Workflow for Predictive Analysis and Experimental Verification

workflow cluster_predictive Predictive Analysis cluster_experimental Experimental Verification cluster_comparison Comparative Analysis A Identify Functional Groups (Alkene, Alkyl Halide, Cyclic) B Apply Fragmentation Rules (α-cleavage, RDA, etc.) A->B C Predict Major Fragments & Isotopic Patterns B->C G Compare Predicted vs. Experimental Data C->G D Sample Preparation (Purity & Dilution) E GC-MS Analysis (EI at 70 eV) D->E F Data Interpretation (M⁺, Fragments, Isotope Ratios) E->F F->G H Elucidate Fragmentation Pathways G->H

Caption: Workflow for the analysis of the mass spectrometry fragmentation of 4-(bromomethyl)cyclopentene.

Conclusion

References

  • Vertex AI Search. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Vertex AI Search. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • BenchChem. (2025). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)benzil Derivatives. BenchChem.
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Scribd. (n.d.). Advanced EI Fragmentation Techniques.
  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem.
  • National Institute of Standards and Technology. (n.d.). Cyclopentane, bromo-. NIST WebBook.

Sources

Technical Characterization & Application Guide: 4-(Bromomethyl)cyclopentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)cyclopentene represents a specialized class of functionalized cycloolefins serving as a bifunctional scaffold in advanced synthesis. Unlike its allylic isomer (3-substituted) or acyclic analogs, this molecule offers a unique balance of homoallylic stability and metathesis activity .

This guide characterizes the product's performance in two primary domains:

  • Ring-Opening Metathesis Polymerization (ROMP): As a monomer for synthesizing linear polyalkenamers with pendant electrophilic handles.

  • Divergent Synthesis: As a stable homoallylic electrophile for introducing cyclopentenyl groups into pharmacophores without the rearrangement risks associated with allylic halides.

Part 1: Structural Analysis & Synthesis

Molecular Architecture

The positioning of the bromomethyl group at the 4-position (relative to the C1=C2 double bond) is critical.

  • Homoallylic Position: The bromine is separated from the alkene by a methylene spacer. This prevents the rapid solvolysis and allylic rearrangement (SN1' pathways) observed in 3-(bromomethyl)cyclopentene.

  • Symmetry: The molecule possesses a plane of symmetry passing through C4 and the midpoint of the C1=C2 bond, simplifying NMR characterization.

Validated Synthesis Protocol

Objective: Synthesis of 4-(bromomethyl)cyclopentene from commercially available 3-cyclopentene-1-carboxylic acid.

Step 1: Reduction to Alcohol

  • Reagents: LiAlH₄ (1.1 eq), THF (anhydrous), 0°C to RT.

  • Mechanism: Hydride transfer to the carbonyl carbon.

  • Validation: Disappearance of C=O stretch in IR (~1700 cm⁻¹).

Step 2: Bromination (Appel Reaction)

  • Reagents: CBr₄ (1.2 eq), PPh₃ (1.2 eq), CH₂Cl₂, 0°C.

  • Protocol:

    • Dissolve 4-(hydroxymethyl)cyclopentene and CBr₄ in DCM.

    • Add PPh₃ slowly to maintain temp < 5°C.

    • Stir 2h. Filter off Ph₃P=O precipitate.

    • Concentrate and purify via silica gel chromatography (Hexanes).

  • Yield: Typically 75-85%.

  • Causality: The Appel reaction is chosen over PBr₃ to prevent acid-catalyzed migration of the double bond into conjugation (which would yield thermodynamically stable but incorrect isomers).

Part 2: Comparative Performance Analysis

Polymerization (ROMP) Performance

The primary utility of 4-(bromomethyl)cyclopentene is as a monomer in ROMP to generate Poly(4-bromomethyl-1-pentenylene) .

Table 1: Monomer Performance in ROMP (Grubbs II Catalyst)

Feature4-(Bromomethyl)cyclopentene3-(Bromomethyl)cyclopenteneCyclooctadiene (COD)
Ring Strain (kcal/mol) ~5.4 (Moderate)~5.4 (Moderate)~26 (High)
Polymerization Equilibrium Equilibrium Controlled (Reversible)Equilibrium ControlledIrreversible (High Conversion)
Side Reactions Minimal (Homoallylic stability)High (Allylic bromide poisons catalyst)Minimal
Polymer Topology Strictly Linear, Pendant -CH₂BrBranched/Crosslinked (due to chain transfer)Linear
Tg (Glass Transition) -45°C to -30°C (Flexible)Variable-100°C (Very Flexible)

Experimental Insight: Cyclopentene ROMP is equilibrium-driven.[1] To achieve high molecular weight with 4-(bromomethyl)cyclopentene, the reaction must be conducted at low temperature (-15°C to 0°C) and high concentration to favor the polymer entropically. The 4-isomer is superior to the 3-isomer because the pendant bromide is further from the propagating metal-carbene center, reducing steric interference and catalyst deactivation.

Nucleophilic Substitution Efficiency

When used as an electrophile for alkylation (e.g., attaching to a drug scaffold), the 4-isomer offers superior chemoselectivity.

Table 2: Alkylation Profile (Reaction with Sodium Azide in DMF)

SubstrateReaction TypeRelative RateProduct PurityMechanism Note
4-(Bromomethyl)cyclopentene SN21.0 (Reference)>98%Clean inversion; no rearrangement.
3-(Bromomethyl)cyclopentene SN2 / SN2'15.0 (Fast)<60%Mixture of direct substitution and allylic migration products.
(Bromomethyl)cyclopentane SN20.8 (Slow)>99%Slower due to lack of remote electronic activation.

Part 3: Visualization of Reaction Pathways

Mechanistic Flowchart

The following diagram illustrates the divergent utility of the scaffold: Path A leads to functional polymers, while Path B leads to small molecule functionalization.

ReactionPathways Precursor 4-(Bromomethyl) cyclopentene Catalyst Grubbs Gen II Catalyst Precursor->Catalyst Initiation (-15°C) Nucleophile Nucleophile (Nu-) (e.g., Azide, Thiol) Precursor->Nucleophile SN2 Reaction Polymer Poly(alkenamer) with Pendant -CH2Br Catalyst->Polymer Propagation (ROMP) FunctionalizedPolymer Post-Polymerization Modification (PPM) Polymer->FunctionalizedPolymer SN2 on Polymer SmallMolecule 4-(Numethyl) cyclopentene Nucleophile->SmallMolecule Inversion DrugConjugate Click Chemistry (if Nu = N3) SmallMolecule->DrugConjugate Derivatization

Caption: Divergent synthesis pathways: ROMP for functional materials (top) vs. SN2 for small molecule scaffolds (bottom).

Part 4: Experimental Protocols

Protocol: Low-Temperature ROMP

Rationale: Standard room-temperature protocols fail for cyclopentenes due to the low ceiling temperature. This protocol ensures high conversion.[1][2]

  • Preparation: In a glovebox, dissolve 4-(bromomethyl)cyclopentene (1.0 M) in anhydrous CH₂Cl₂.

  • Catalyst Loading: Prepare a stock solution of Grubbs Generation II catalyst.

  • Initiation: Cool monomer solution to -15°C . Add catalyst (monomer:catalyst ratio 500:1) rapidly.

  • Propagation: Stir at -15°C for 4 hours. The solution will become viscous.[3]

  • Termination: Add ethyl vinyl ether (excess) to cleave the Ru-carbene and quench the polymerization.

  • Isolation: Precipitate into cold methanol. Filter and dry under vacuum.

    • Expected Data: ¹H NMR should show broad olefinic peaks at 5.3-5.5 ppm and preservation of the -CH₂Br signal at ~3.4 ppm.

Protocol: Diagnostic Characterization (NMR)

Use these shifts to validate product identity and purity.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       5.68 (s, 2H, -CH=CH-, Ring alkene)
      
    • 
       3.35 (d, 2H, -CH₂Br)
      
    • 
       2.60-2.10 (m, 5H, Ring protons)
      
  • ¹³C NMR:

    • Distinctive signal at ~129 ppm (Alkene) and ~38 ppm (-CH₂Br).

  • Key Impurity Check: Look for signals at

    
     5.8-6.0 ppm, which indicate isomerization to the conjugated 1-methylcyclopentadiene derivatives (thermodynamic sink).
    

References

  • Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science. Link

  • Varela, J. A., et al. (2006).[4] Ruthenium-Catalyzed Cycloisomerization of Enynes. Journal of the American Chemical Society.[5] Link

  • BenchChem. (2025).[2] Application Notes: Nucleophilic Substitution Reactions Using Benzyl Bromides. Link

  • Organic Chemistry Portal. Synthesis of Cyclopentenes. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.